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Guanylyl-(3'->5')-guanosine

Cat. No.: B12063115
M. Wt: 628.4 g/mol
InChI Key: MNXLMHSUERRXOE-UHFFFAOYSA-N
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Description

Nomenclature and Context: Distinguishing Linear and Cyclic Forms

The nomenclature of guanylyl-(3'->5')-guanosine specifies the linkage between two guanosine (B1672433) monophosphate (GMP) molecules. The "3'->5'" indicates that the 3' hydroxyl group of one guanosine is linked to the 5' phosphate (B84403) group of the other. This core structure can exist in two main conformations: a cyclic form where the two guanosine molecules are also linked in the opposite direction to form a ring, and a linear form.

Guanylyl-(3'->5')-guanosine as Cyclic Di-GMP (c-di-GMP) in Bacterial Signaling

First identified in 1987 as an allosteric activator of cellulose (B213188) synthase in Gluconacetobacter xylinus, cyclic di-GMP (c-di-GMP) has since been recognized as a ubiquitous second messenger in the bacterial kingdom. asm.orgwikipedia.orgnih.gov This small, diffusible molecule is central to a wide array of bacterial processes, most notably the transition between motile and sessile lifestyles. asm.orgnews-medical.net

High intracellular levels of c-di-GMP generally promote a sessile, or non-moving, state. This includes the formation of biofilms, which are communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. nih.govasm.org Biofilm formation is a key survival strategy for many bacteria, providing protection from environmental stresses and host immune responses. asm.org Conversely, low levels of c-di-GMP are associated with motility, allowing bacteria to move and colonize new environments. nih.gov

C-di-GMP exerts its regulatory effects by binding to a variety of effector molecules, including proteins and RNA riboswitches. news-medical.netnih.gov This binding can allosterically modulate the activity of enzymes, alter protein-protein interactions, or control gene expression at the transcriptional or translational level. news-medical.netoup.com The diversity of c-di-GMP effectors allows for the integration of multiple signaling pathways to produce specific cellular responses. news-medical.net

Linear Guanylyl-(3'->5')-guanosine (GpG) and its Significance

The breakdown of cyclic di-GMP by phosphodiesterases results in the formation of the linear dinucleotide 5'-phosphoguanylyl-(3'->5')-guanosine, commonly referred to as pGpG. nih.gov While initially considered an inactive byproduct of c-di-GMP degradation, recent research has indicated that linear dinucleotides like pGpG can also have signaling roles. nih.govasm.org

For instance, in the bacterium Listeria monocytogenes, the enzyme NrnA shows a strong preference for hydrolyzing linear dinucleotides, including pGpG. nih.govasm.org This suggests that the cell actively manages the levels of these linear molecules. While c-di-GMP-binding riboswitches can discriminate between the cyclic and linear forms, with a much higher affinity for c-di-GMP, the structural basis for this selectivity has been a subject of investigation. nih.gov Studies on the binding of linear dinucleotide analogues to the c-di-GMP-I riboswitch have provided insights into the molecular recognition of these ligands. nih.gov

Related Deoxyribose Analogs (e.g., Deoxyguanylyl-(3'-5')-guanosine)

Analogues of guanylyl-(3'->5')-guanosine containing deoxyribose instead of ribose also exist. One such example is deoxyguanylyl-(3'-5')-guanosine, also denoted as d(Gpg). nih.gov These deoxyribose analogs are structurally similar to their ribose-containing counterparts and can be used in research to probe the specific structural requirements of c-di-GMP and pGpG binding and function. The chemical properties and structure of these analogs have been characterized. nih.govnih.gov

Historical Perspectives on Guanosine Nucleotide Signaling Research

The field of guanosine nucleotide signaling has its roots in the discovery of cyclic AMP (cAMP) as a second messenger in the 1950s. However, the specific role of guanosine-based nucleotides in signaling took longer to be fully appreciated. A pivotal moment came in 1987 with the identification of cyclic di-GMP by Moshe Benziman and his colleagues. asm.orgresearchgate.net Their research, which aimed to understand the regulation of cellulose synthesis in Gluconacetobacter xylinus, led to the discovery of this novel cyclic dinucleotide as a potent allosteric activator of the cellulose synthase enzyme. asm.orgnih.gov

Despite this seminal discovery, the broader significance of c-di-GMP signaling was not immediately recognized. For over a decade, research on c-di-GMP was largely confined to Benziman's laboratory. nih.gov It was not until the early 2000s that the field experienced a surge in interest, driven by the discovery of the widespread presence of GGDEF and EAL domains in bacterial genomes, hinting at a universal role for c-di-GMP signaling. nih.gov This led to the realization that c-di-GMP is a key regulator of numerous bacterial processes, fundamentally changing the perception of bacteria from simple unicellular organisms to complex entities capable of coordinated multicellular behavior. nih.gov The discovery of c-di-GMP also paved the way for the identification of other cyclic dinucleotide second messengers in both prokaryotes and eukaryotes. researchgate.netnih.gov

Broad Biological Significance of Guanosine Nucleotide Signaling Pathways

Guanosine nucleotide signaling pathways, particularly those involving c-di-GMP, are of immense biological importance, especially in the bacterial domain. nih.govnih.govasm.org These pathways are central to the regulation of a wide range of cellular processes that are critical for bacterial survival, adaptation, and interaction with their environment.

The most well-documented role of c-di-GMP signaling is in the control of the transition between planktonic (free-swimming) and sessile (biofilm-forming) lifestyles. asm.orgresearchgate.net This switch is crucial for bacteria to establish chronic infections, persist in diverse environments, and resist antimicrobial agents. plos.org High c-di-GMP levels promote biofilm formation by stimulating the production of adhesins and exopolysaccharides, while simultaneously repressing motility. news-medical.netresearchgate.net

Beyond biofilm formation and motility, c-di-GMP signaling influences a multitude of other processes, including:

Virulence: In many pathogenic bacteria, c-di-GMP levels are linked to the expression of virulence factors. nih.govnih.gov The switch to a biofilm lifestyle during chronic infections is often associated with altered virulence. plos.org

Cell Cycle Control: C-di-GMP has been shown to play a role in regulating the cell cycle in some bacteria. asm.orgresearchgate.net

Differentiation: Cellular differentiation processes in certain bacteria are also under the control of c-di-GMP signaling. asm.org

Host Colonization: The ability of bacteria to colonize and persist within a host is often dependent on c-di-GMP-mediated processes. asm.org

Cell-to-Cell Signaling: C-di-GMP can be involved in communication between bacterial cells. asm.org

The widespread nature of c-di-GMP signaling across the bacterial kingdom underscores its fundamental importance in bacterial physiology. asm.org While primarily a bacterial signaling molecule, c-di-GMP has also been observed in the eukaryote Dictyostelium. wikipedia.org Furthermore, the recognition of c-di-GMP by the mammalian immune system as a pathogen-associated molecular pattern (PAMP) highlights its role in interkingdom signaling and its potential as a vaccine adjuvant. asm.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25N10O12P B12063115 Guanylyl-(3'->5')-guanosine

Properties

Molecular Formula

C20H25N10O12P

Molecular Weight

628.4 g/mol

IUPAC Name

[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C20H25N10O12P/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-10(33)9(32)6(41-17)2-39-43(37,38)42-12-5(1-31)40-18(11(12)34)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H3,21,25,27,35)(H3,22,26,28,36)

InChI Key

MNXLMHSUERRXOE-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N

Origin of Product

United States

Enzymatic Pathways Governing Guanylyl 3 >5 Guanosine Metabolism

Biosynthesis of Cyclic Di-GMP

The synthesis of c-di-GMP is catalyzed by diguanylate cyclases (DGCs), a widespread family of bacterial enzymes. oup.com These enzymes facilitate the condensation of two molecules of guanosine (B1672433) triphosphate (GTP) to form the cyclic dinucleotide. researchgate.netasm.org

Diguanylate Cyclases (DGCs)

DGCs are characterized by the presence of a conserved GGDEF domain, named after a signature amino acid motif (Gly-Gly-Asp-Glu-Phe), which constitutes the catalytic core of the enzyme. oup.comsci-hub.se While the canonical sequence is GGDEF, active cyclases with variations such as GGEEF, AGDEF, and GGDEM have also been identified. scispace.com These enzymes often feature modular architectures, where the catalytic GGDEF domain is linked to various sensory or regulatory domains that perceive specific signals and modulate the enzyme's activity. elifesciences.orgnih.gov

The synthesis of c-di-GMP from two GTP molecules is a condensation reaction that requires the dimerization of two DGC monomers. sci-hub.senih.gov This dimerization brings two GGDEF domains into close proximity, forming a competent active site at the dimer interface. Each monomer binds one molecule of GTP at its active site, often referred to as the A-site. frontiersin.org The proper juxtaposition of the two GTP substrates within this dimeric arrangement is crucial for catalysis to occur, leading to the formation of a 3'->5' phosphodiester bond and the release of two pyrophosphate (PPi) molecules. nih.govpnas.org

The catalytic GGDEF domain of DGCs shares a similar fold with the catalytic domain of adenylate cyclases. pnas.org However, the intermolecular condensation reaction catalyzed by DGCs necessitates the formation of a functional dimer, a key difference from the intramolecular cyclization performed by adenylate cyclases. nih.gov

A significant structural feature of many DGCs is the presence of an allosteric inhibitory site, known as the I-site. frontiersin.org This site, characterized by an RxxD motif, is distinct from the active site and is responsible for non-competitive product inhibition. frontiersin.orgbohrium.com The binding of a c-di-GMP dimer to the I-site induces a conformational change that immobilizes the GGDEF domains in a non-catalytic state, thus preventing excessive c-di-GMP synthesis. elifesciences.orgpnas.org This feedback inhibition mechanism is crucial for maintaining cellular c-di-GMP homeostasis. frontiersin.org

FeatureDescription
Catalytic Domain GGDEF domain (or variants like GGEEF) elifesciences.orgscispace.com
Substrate 2 x Guanosine Triphosphate (GTP) researchgate.net
Product Guanylyl-(3'->5')-guanosine (c-di-GMP) + 2 PPi pnas.org
Quaternary Structure Dimerization is essential for activity sci-hub.senih.gov
Active Site A-site, binds GTP frontiersin.org
Allosteric Site I-site (RxxD motif), binds c-di-GMP for feedback inhibition frontiersin.orgbohrium.com

The activity of DGCs is tightly regulated by a variety of mechanisms, allowing for precise spatial and temporal control over c-di-GMP levels. These regulatory strategies include:

Allosteric Feedback Inhibition: As mentioned, the binding of c-di-GMP to the I-site provides a direct mechanism for product inhibition, setting an upper limit on the intracellular c-di-GMP concentration. frontiersin.orgpnas.org

Phosphorylation: In many two-component signaling systems, the activity of a DGC is controlled by phosphorylation. For instance, the phosphorylation of the receiver (Rec) domain of DGCs like PleD in Caulobacter crescentus and WspR in Pseudomonas aeruginosa promotes their dimerization and subsequent activation. elifesciences.orgnih.gov

Protein-Protein Interactions: DGC activity can be modulated by direct interaction with other proteins. For example, the activity of SiaD in Pseudomonas aeruginosa is significantly enhanced by its binding partner, SiaC. elifesciences.orgnih.gov In its absence, SiaD exists as an inactive pentamer, and the binding of SiaC promotes the formation of active SiaD dimers. elifesciences.org

Ligand Binding: Sensory domains associated with DGCs can directly bind to small molecules, leading to changes in enzyme activity. For example, oxygen levels can regulate the DGC activity of SadC in Pseudomonas aeruginosa through the proteins OdaA and OdaI. elifesciences.org In Escherichia coli, zinc binding to the DgcZ protein inhibits its catalytic activity by misaligning the GGDEF domains. scispace.com

Post-Translational Modification: Deacetylation of DgcZ by CobB has been shown to enhance its DGC activity. elifesciences.org

Subcellular Localization: The localization of DGCs to specific cellular compartments, such as the cell pole, can create localized pools of c-di-GMP, allowing for specific downstream signaling events without altering the global cellular concentration. oup.com

DGC ExampleOrganismRegulatory Mechanism
PleD Caulobacter crescentusPhosphorylation of its receiver (Rec) domain elifesciences.orgnih.gov
WspR Pseudomonas aeruginosaPhosphorylation of its receiver (Rec) domain elifesciences.orgnih.gov
SiaD Pseudomonas aeruginosaInteraction with binding partner SiaC elifesciences.orgnih.gov
SadC Pseudomonas aeruginosaRegulated by oxygen levels via OdaA and OdaI elifesciences.org
DgcZ Escherichia coliInhibition by zinc binding; activation by deacetylation elifesciences.orgscispace.com

Degradation of Cyclic Di-GMP

The breakdown of c-di-GMP is essential for terminating the signal and is carried out by phosphodiesterases (PDEs). researchgate.netresearchgate.net These enzymes hydrolyze the phosphodiester bonds of the cyclic dinucleotide, leading to its inactivation. portlandpress.com

Phosphodiesterases (PDEs)

Bacterial PDEs are classified into two main families based on their conserved catalytic domains: the EAL domain-containing proteins and the HD-GYP domain-containing proteins. frontiersin.orgelifesciences.org While both enzyme families degrade c-di-GMP, they do so via different mechanisms and yield different products. oup.comportlandpress.com

EAL domain-containing PDEs are widespread and typically hydrolyze c-di-GMP into a linear molecule, 5'-phosphoguanylyl-(3',5')-guanosine (pGpG). portlandpress.compnas.org This intermediate product, pGpG, can then be further hydrolyzed into two molecules of guanosine monophosphate (GMP) by other enzymes, such as oligoribonucleases. elifesciences.orgpnas.org Interestingly, high levels of pGpG can inhibit the activity of some EAL-containing PDEs, suggesting a feedback mechanism in the degradation pathway. pnas.orgmedchemexpress.com

HD-GYP domain-containing PDEs, on the other hand, are metal-dependent enzymes that can hydrolyze c-di-GMP directly into two molecules of GMP. mdpi.comportlandpress.com These enzymes are generally considered less widespread than their EAL counterparts. mdpi.com

The presence of multiple, and often functionally redundant, DGCs and PDEs within a single bacterium allows for the creation of complex and finely-tuned regulatory networks that can respond to a wide array of specific environmental cues. frontiersin.orgscientificarchives.com

PDE Domain TypeDegradation MechanismFinal Product(s)
EAL Linearizes c-di-GMP portlandpress.compnas.org5'-phosphoguanylyl-(3',5')-guanosine (pGpG) portlandpress.compnas.org
HD-GYP Hydrolyzes c-di-GMP mdpi.comportlandpress.com2 x Guanosine Monophosphate (GMP) mdpi.comportlandpress.com
Hydrolysis Pathways: Formation of 5'-Phosphoguanylyl-(3',5')-guanosine (pGpG) and Guanosine Monophosphate (GMP)

The degradation of the bacterial second messenger cyclic di-GMP (c-di-GMP) is a critical process for regulating cellular functions such as biofilm formation, motility, and virulence. plos.orgfrontiersin.org This degradation occurs through a two-step enzymatic hydrolysis process. plos.orgasm.org

In the initial step, phosphodiesterases (PDEs) containing either EAL or HD-GYP domains catalyze the linearization of c-di-GMP. plos.orgscientificarchives.com EAL domain-containing proteins, often referred to as phosphodiesterase A (PDE-A), specifically hydrolyze the 3' phosphodiester bond of c-di-GMP to produce the linear dinucleotide 5'-phosphoguanylyl-(3',5')-guanosine (pGpG). asm.orgresearchgate.net Similarly, some HD-GYP domain-containing PDEs also hydrolyze c-di-GMP to pGpG. plos.org

The second step involves the further hydrolysis of pGpG into two molecules of guanosine monophosphate (GMP). asm.org This reaction is catalyzed by a distinct set of enzymes. In Pseudomonas aeruginosa, the 3'-to-5' exoribonuclease, oligoribonuclease (Orn), has been identified as the enzyme responsible for this conversion. asm.org More recently, a pGpG-specific phosphodiesterase, named PggH, was identified in Vibrio cholerae. nih.gov The action of these enzymes is crucial for completing the degradation of the c-di-GMP signal and maintaining cellular homeostasis. asm.org Accumulation of pGpG can lead to feedback inhibition of PDE-A activity, resulting in elevated c-di-GMP levels. asm.orgnih.gov

Interactive Data Table: Enzymes in c-di-GMP Hydrolysis

Enzyme TypeDomainSubstrateProduct(s)Organism ExampleReference
Phosphodiesterase A (PDE-A)EALc-di-GMPpGpGPseudomonas aeruginosa (RocR) asm.org
PhosphodiesteraseHD-GYPc-di-GMPpGpG, GMPPseudomonas aeruginosa (PA4781, PA4108) plos.org
Oligoribonuclease-pGpG2 x GMPPseudomonas aeruginosa asm.org
pGpG-specific PDE-pGpG2 x GMPVibrio cholerae (PggH) nih.gov
Enzymatic Specificity and Substrate Recognition of PDEs

Phosphodiesterases (PDEs) involved in c-di-GMP metabolism exhibit a high degree of substrate specificity, which is crucial for the precise regulation of this signaling pathway. The structural basis for this specificity lies in the architecture of their catalytic domains and the specific residues that interact with the substrate.

EAL domain-containing PDEs, for instance, possess a characteristic TIM-barrel-like fold at their C-terminus, which houses the active site. bohrium.com The recognition of c-di-GMP is mediated by a set of highly conserved residues within this domain. bohrium.comnih.gov Structural studies of the TBD1265 EAL domain in complex with c-di-GMP have revealed that the substrate binds in an extended conformation. bohrium.comresearchgate.net Specificity is achieved through interactions between the guanine (B1146940) bases of c-di-GMP and conserved amino acid residues. The G2 site, in particular, shows a highly conserved set of residues that specifically bind to one of the guanine bases. portlandpress.com In contrast, the G1 site has semi-conserved residues, suggesting it may act as a determinant for specificity among different EAL domain proteins. portlandpress.com

The catalytic mechanism of EAL domains typically involves a two-metal-ion system, where two divalent metal ions, often Mg²⁺ or Mn²⁺, are coordinated by conserved residues and the phosphate (B84403) groups of c-di-GMP. asm.orgbohrium.comnih.gov This coordination facilitates the activation of a water molecule for a nucleophilic attack on the phosphodiester bond. bohrium.comportlandpress.com

HD-GYP domains represent another class of c-di-GMP degrading enzymes. plos.org While they also hydrolyze c-di-GMP, their sequence and structure are distinct from EAL domains. plos.org Some HD-GYP phosphodiesterases, like PA4781 from P. aeruginosa, have shown a higher affinity for the linear intermediate pGpG than for c-di-GMP, suggesting a potential role for pGpG beyond being just a degradation product. plos.org

Regulation of PDE Activity

The activity of phosphodiesterases (PDEs) is tightly regulated to ensure appropriate cellular levels of c-di-GMP. This regulation can occur at multiple levels, including allosteric control, transcriptional regulation, and post-translational modifications.

Allosteric Regulation: The activity of some PDEs is modulated by the binding of small molecules to regulatory domains. For example, the REC domain of the P. aeruginosa phosphodiesterase PA4781, when unphosphorylated, appears to restrict the access of c-di-GMP to the catalytic site. plos.org In some EAL domain proteins, the binding of GTP to a degenerate GGDEF domain can allosterically control the PDE activity of the EAL domain. plos.org Furthermore, the product of c-di-GMP hydrolysis, pGpG, can act as a feedback inhibitor for some EAL-type PDEs, preventing excessive degradation of the second messenger. uniprot.org

Regulation by Protein-Protein Interactions and Subcellular Localization: The activity of PDEs can also be influenced by their interaction with other proteins and their specific localization within the cell. This spatial separation of PDEs allows for the creation of localized c-di-GMP signaling domains, preventing cross-talk between different signaling pathways. ki.se For instance, the phosphodiesterase PdeH in E. coli is part of a signaling cascade that regulates curli biosynthesis, where it contributes to a specific c-di-GMP pool. uniprot.org

Interactive Data Table: Regulation of PDE Activity

Regulatory MechanismExample EnzymeEffector/SignalEffect on ActivityOrganismReference
Allosteric RegulationPA4781 (HD-GYP)Unphosphorylated REC domainInhibitionPseudomonas aeruginosa plos.org
Feedback InhibitionPdeF (EAL)pGpGInhibitionEscherichia coli uniprot.org
Transcriptional AutoregulationPdeL (EAL)c-di-GMP levelsCouples transcription to c-di-GMP statusEscherichia coli asm.org

Related Guanylate Cyclases and Phosphodiesterases in Eukaryotic Systems

Soluble and Particulate Guanylate Cyclases (GCs)

In eukaryotes, the synthesis of cyclic GMP (cGMP) is catalyzed by guanylate cyclases (GCs), which exist in two primary forms: soluble guanylate cyclases (sGCs) and particulate guanylate cyclases (pGCs). nih.govbibliotekanauki.pl Although both enzyme types produce the same second messenger, their distinct localization and activation mechanisms lead to different downstream signaling pathways and cellular effects. nih.gov

Soluble Guanylate Cyclase (sGC) is a heterodimeric hemoprotein found in the cytoplasm. nih.govportlandpress.com It is the primary receptor for the signaling molecule nitric oxide (NO). nih.govmdpi.com The sGC heterodimer is typically composed of an α and a β subunit, each containing a catalytic domain. portlandpress.com The β subunit contains a heme-nitric oxide/oxygen (H-NOX) binding domain that serves as the sensor for NO. nih.govelifesciences.org

Particulate Guanylate Cyclases (pGCs) are transmembrane proteins that function as receptors for peptide hormones. bibliotekanauki.pllibretexts.org They are characterized by an extracellular ligand-binding domain, a single transmembrane domain, and an intracellular region containing a kinase-like domain and a catalytic guanylyl cyclase domain. bibliotekanauki.pl pGCs function as homodimers. bibliotekanauki.pl There are seven known isoforms of pGCs in mammals (GC-A through GC-G). libretexts.org For example, GC-A is the receptor for atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), both of which are involved in regulating blood pressure. bibliotekanauki.pllibretexts.org

Nitric Oxide (NO) and Carbon Monoxide (CO) Activation Mechanisms

The activation of soluble guanylate cyclase (sGC) is a key event in many physiological processes, including vasodilation and neurotransmission. mdpi.com This activation is primarily triggered by the binding of nitric oxide (NO) to the ferrous heme group located in the β subunit of the enzyme. nih.govnih.gov

Upon binding, NO induces a significant conformational change in the sGC protein. mdpi.combohrium.com This involves the cleavage of the bond between the heme iron and a proximal histidine residue, leading to the formation of a five-coordinate nitrosyl-heme complex. nih.govcore.ac.uk This structural rearrangement is transmitted through the protein, causing the catalytic domains to adopt an active conformation, which can increase the rate of cGMP synthesis by several hundred-fold. mdpi.comelifesciences.org

Carbon monoxide (CO) can also activate sGC, although to a much lesser extent than NO. nih.gov Typically, CO binding results in a six-coordinate heme complex without the cleavage of the iron-histidine bond, leading to only a modest, approximately 4- to 5-fold, increase in enzyme activity. nih.govcore.ac.uk However, certain sGC stimulators, such as YC-1, can act synergistically with CO to achieve a level of activation comparable to that of NO. core.ac.uk In the presence of YC-1, the sGC-CO complex remains six-coordinate, suggesting that the cleavage of the Fe-His bond is not an absolute requirement for maximal activation under these conditions. core.ac.uk Interestingly, a soluble guanylate cyclase from the alga Chlamydomonas reinhardtii, Cyg11, shows a greater activation by CO (6.3-fold) than by NO (2.5-fold). acs.org

Interactive Data Table: Activation of Soluble Guanylate Cyclase

ActivatorHeme ComplexFe-His BondFold Activation (Bovine Lung sGC)Reference
Nitric Oxide (NO)5-coordinateCleaved~400-fold nih.gov
Carbon Monoxide (CO)6-coordinateIntact~4-fold nih.gov
CO + YC-16-coordinateIntactSimilar to NO activation core.ac.uk
Regulation by Other Endogenous Activating Factors

While nitric oxide is the most well-established endogenous activator of soluble guanylate cyclase (sGC), evidence suggests that other endogenous factors may also play a role in regulating its activity. nih.gov The existence of such factors is supported by physiological observations and biochemical studies that indicate a more complex regulatory landscape for sGC in vivo. nih.gov

One such potential endogenous regulator is the heat shock protein 70 (Hsp70). nih.gov Studies have shown that Hsp70 can co-purify with sGC and that immunodepletion of Hsp70 from cell lysates reduces the sGC-activating effect. nih.gov This suggests that Hsp70, possibly in conjunction with other factors or through covalent modification, can modulate sGC activity. nih.gov

Furthermore, the development of pharmacological sGC stimulators and activators has provided insights into alternative activation mechanisms. bohrium.comnih.govmdpi.com sGC stimulators, like riociguat (B1680643) and YC-1, enhance the sensitivity of sGC to NO and can also directly stimulate the enzyme, particularly when the heme group is in its reduced state. bohrium.comcore.ac.ukmdpi.com sGC activators, on the other hand, target the enzyme when its heme group has been oxidized or lost, a state that can occur under conditions of oxidative stress. nih.govencyclopedia.pub While these are pharmacological agents, their mechanisms of action highlight the potential for endogenous molecules to interact with sGC at sites other than the heme and allosterically modulate its function. bohrium.com

Subcellular Localization of Guanylate Cyclase Activity

Guanylate cyclases (GCs) are the enzymes responsible for synthesizing cyclic guanosine monophosphate (cGMP), also known as Guanylyl-(3'->5')-guanosine, from guanosine triphosphate (GTP). core.ac.uknih.gov They exist in two primary isoforms with distinct subcellular localizations: soluble guanylate cyclase (sGC) and particulate guanylate cyclase (pGC). core.ac.uknih.gov This separation ensures that cGMP signaling can be initiated in different cellular compartments in response to specific stimuli.

Soluble Guanylate Cyclase (sGC): As a cytosolic protein, sGC is the primary receptor for nitric oxide (NO). nih.govphysiology.org Upon NO binding to its heme prosthetic group, sGC catalyzes the formation of cGMP in the cytoplasm. physiology.orgacs.org The localization of sGC activity is widespread and has been identified in various cell types and tissues.

Vascular System: sGC is prominently found in the smooth muscle cells of blood vessels. physiology.orgnih.gov In normoxic rat lungs, strong sGC expression is observed in the smooth muscle of large and medium-sized pulmonary veins and bronchial smooth muscle. physiology.org Its expression increases significantly in the smooth muscle cells of pulmonary arteries and arterioles under hypoxic conditions. physiology.orgnih.gov

Nervous System: In the spinal cord, sGC is expressed at high levels in projection neurons of the superficial dorsal horn, particularly those expressing the NK1 receptor, implicating it in pain processing. nih.gov

Respiratory System: Besides vascular smooth muscle, sGC is present in type II alveolar cells and Clara cells of the bronchioles in the lungs. physiology.org

Immune Cells: Alveolar macrophages also show notable sGC immunopositive staining. physiology.org

Sensory Organs: In the guinea pig inner ear, sGC activity is detected in nerve endings, supporting cells of the cochlea, and within the cytoplasm of sensory cells and nerve fibers of the vestibular organs, suggesting a role in neurotransmission and homeostasis. diva-portal.org

Particulate Guanylate Cyclase (pGC): The pGCs are transmembrane receptors, also known as natriuretic peptide receptors (NPRs), that possess an extracellular ligand-binding domain, a transmembrane domain, and an intracellular guanylate cyclase catalytic domain. core.ac.uknih.gov They are activated by natriuretic peptides (NPs), such as atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP). uni-regensburg.de

NPR-A (or GC-A): This receptor is activated by ANP and BNP. uni-regensburg.de Its mRNA is highly expressed in the kidneys, specifically in glomeruli (mainly podocytes), renal arterioles, endothelial cells of peritubular capillaries, and certain interstitial cells. nih.govuni-regensburg.de In human stomach, NPR-A is localized to the membranes and cytoplasm of smooth muscle cells, vascular structures, parietal cells, and somatostatin-containing D cells. researchgate.net

NPR-B (or GC-B): Activated by CNP, NPR-B shows a different distribution. uni-regensburg.de In the mouse kidney, its mRNA signal is strongest in the tubular cells of the renal cortex and medulla, particularly the proximal tubules. nih.govuni-regensburg.de It was not detected in human kidney tissue in one study. researchgate.net

NPR-C: This receptor lacks guanylyl cyclase activity and functions primarily as a clearance receptor for NPs. nih.govuni-regensburg.de It is found in glomeruli, endothelial cells, and interstitial cells in the kidney and in gastric smooth muscle and somatostatin (B550006) cells in the stomach. uni-regensburg.deresearchgate.net

The distinct localization of sGC and pGC isoforms allows for compartmentalized cGMP signaling, enabling cells to respond specifically to either NO or natriuretic peptides, thereby regulating a diverse array of physiological processes from vasodilation to renal function. nih.govphysiology.orgnih.gov

Cyclic Guanosine Monophosphate (cGMP) Phosphodiesterases

The intracellular concentration of cGMP is meticulously controlled by a balance between its synthesis by guanylate cyclases and its degradation by 3',5'-cyclic nucleotide phosphodiesterases (PDEs). ahajournals.orgahajournals.org PDEs are a large superfamily of enzymes that hydrolyze the 3',5'-cyclic phosphate bond of cGMP and/or cyclic adenosine (B11128) monophosphate (cAMP), converting them to their inactive 5'-monophosphate forms. nih.govnih.gov By catalyzing the breakdown of cGMP, PDEs terminate its signaling cascade, making them critical regulators of the duration and amplitude of cGMP-mediated physiological effects, such as smooth muscle relaxation, platelet aggregation, and neurotransmission. ahajournals.orgwikipedia.orgacs.org The mammalian PDE superfamily comprises 11 distinct families (PDE1–PDE11), which are categorized based on sequence homology, substrate specificity, and regulatory properties. ahajournals.orgahajournals.orgwikipedia.org

The 11 families of phosphodiesterases exhibit significant diversity in their substrate specificity, which is a key feature of their classification. nih.govwikipedia.org Some PDEs are specific for cGMP, others are specific for cAMP, and a third group can hydrolyze both cyclic nucleotides. wikipedia.orgnih.gov This diversity allows for precise and differential regulation of cAMP and cGMP signaling pathways within a single cell. nih.govmdpi.com

cGMP-Specific PDEs: Families PDE5, PDE6, and PDE9 are selective for cGMP. wikipedia.orgnih.govresearchgate.net PDE5 is a major cGMP-hydrolyzing enzyme in smooth muscle tissue and is the target of inhibitors like sildenafil. ahajournals.orgwikipedia.org PDE6 is a crucial component of the phototransduction cascade in retinal cells, where it rapidly hydrolyzes cGMP. nih.govsigmaaldrich.com PDE9 has a very high affinity for cGMP and is expressed in the brain and kidney. ahajournals.orgnih.gov

cAMP-Specific PDEs: Families PDE4, PDE7, and PDE8 are selective for cAMP. wikipedia.orgnih.govresearchgate.net

Dual-Substrate PDEs: Families PDE1, PDE2, PDE3, PDE10, and PDE11 hydrolyze both cGMP and cAMP. wikipedia.orgnih.govresearchgate.net

PDE1 isoforms generally show a preference for cGMP. ahajournals.orgacs.org

PDE2 is unique in that its activity is allosterically stimulated by cGMP binding to its GAF regulatory domain, which significantly increases its rate of cAMP hydrolysis. ahajournals.orgahajournals.orgmdpi.com

PDE3 has high affinity for both nucleotides, but because it hydrolyzes cAMP more efficiently, cGMP acts as a competitive inhibitor of cAMP degradation. ahajournals.orgwikipedia.orgsigmaaldrich.com

PDE10 and PDE11 also hydrolyze both substrates with varying affinities. ahajournals.orgwikipedia.org

The substrate specificity of the different PDE families is determined by their highly conserved catalytic domain. researchgate.net

Table 1: Substrate Specificity of Phosphodiesterase (PDE) Families

The activity of cGMP-metabolizing phosphodiesterases is tightly controlled through a variety of regulatory mechanisms, allowing for dynamic control over intracellular cGMP levels. ahajournals.orgnih.gov These mechanisms include allosteric regulation, post-translational modifications like phosphorylation, and interactions with intracellular signaling molecules. ahajournals.orgnih.govplos.org Additionally, PDE activity can be modulated by a range of pharmacological inhibitors and activators. nih.govahajournals.org

Endogenous Regulation:

Allosteric Regulation by cGMP: Several PDE families that contain GAF (cGMP-specific and -stimulated PDEs, Anabaena adenylyl cyclases, and FhlA) domains are allosterically regulated by cGMP itself. ahajournals.orgnih.gov In PDE2, cGMP binding to the GAF-B domain stimulates the hydrolysis of cAMP. ahajournals.orgmdpi.com In PDE5, cGMP binding to the GAF-A domain activates the enzyme's catalytic function, creating a feedback mechanism where rising cGMP levels promote its own degradation. ahajournals.orgahajournals.orgphysiology.org This binding can also increase the enzyme's sensitivity to inhibitors. ahajournals.org

Phosphorylation: The activity of several PDEs is modulated by phosphorylation by protein kinases such as protein kinase G (PKG) and protein kinase A (PKA). ahajournals.orgahajournals.org For instance, in smooth muscle cells, PKG-dependent phosphorylation of PDE5 at a specific serine residue (Ser92 in mouse) leads to its activation. plos.orgnih.govopenaccessjournals.com This represents a key step in regulating smooth muscle contraction and relaxation cycles. nih.govnih.gov Conversely, PKA-mediated phosphorylation can decrease the activation of PDE1A and PDE1C by Ca2+/Calmodulin. plos.org

Calcium/Calmodulin (Ca²⁺/CaM) Activation: PDE1 isoforms are uniquely activated by the binding of a Ca²⁺/Calmodulin complex to their N-terminal regulatory domains. acs.orgplos.org This links cGMP hydrolysis directly to intracellular calcium signaling, a critical mechanism in vasoconstriction. nih.gov

Exogenous Modulators:

Pharmacological agents that modulate PDE activity, particularly inhibitors, have been developed as therapeutic tools. nih.govwikipedia.org

PDE Inhibitors: These compounds block the catalytic site of PDEs, preventing the breakdown of cGMP and thereby amplifying and prolonging its downstream effects. wikipedia.orgcvpharmacology.com PDE5 inhibitors are a prominent class of these drugs.

Sildenafil, Tadalafil, and Vardenafil are potent and selective inhibitors of PDE5. ahajournals.orgwikipedia.org They are widely used to treat conditions where enhanced cGMP signaling is beneficial, such as erectile dysfunction and pulmonary hypertension, by promoting smooth muscle relaxation and vasodilation. nih.govahajournals.orgwikipedia.org

PDE Activators: While less common, some compounds can activate PDEs. For example, the guanylate cyclase activator YC-1 has been shown to also inhibit PDE5, demonstrating a dual mechanism of action that synergistically elevates cGMP levels. ahajournals.org

Table 2: Examples of cGMP-PDE Regulatory Mechanisms and Modulators

Molecular Mechanisms and Signal Transduction Mediated by Guanylyl 3 >5 Guanosine

Bacterial c-di-GMP Signaling Cascades

The intracellular concentration of c-di-GMP is meticulously controlled by the balanced activities of two types of enzymes: diguanylate cyclases (DGCs), which synthesize c-di-GMP from two molecules of GTP, and phosphodiesterases (PDEs), which degrade it. wikipedia.orgpnas.org This dynamic regulation allows bacteria to transition between different physiological states, most notably between a motile, planktonic lifestyle and a sessile, biofilm-forming state. wikipedia.orgnih.gov High cellular levels of c-di-GMP are generally associated with biofilm formation, while low levels correlate with motility. wikipedia.org The c-di-GMP signaling network is integral to bacterial adaptation, influencing processes such as virulence, cell cycle progression, and community behavior. dntb.gov.uanih.gov

The diverse regulatory outputs of c-di-GMP are mediated by a wide range of effector molecules, which include both proteins and RNA elements known as riboswitches. nih.govnih.gov These effectors sense the intracellular concentration of c-di-GMP and translate this signal into a specific cellular response.

Effector Proteins: A remarkable variety of proteins have been identified as c-di-GMP receptors. These include proteins with PilZ domains, which are among the most widespread c-di-GMP binding proteins, as well as enzymatically inactive GGDEF (I-site) and EAL domains that have evolved to function as c-di-GMP binding modules. nih.govresearchgate.net Upon binding c-di-GMP, these effector proteins undergo conformational changes that modulate their activity or their interaction with downstream targets. For example, the binding of c-di-GMP to the transcriptional regulator FleQ in Pseudomonas aeruginosa alters its DNA binding activity, leading to the repression of flagellar genes and the activation of genes required for biofilm formation. nih.gov

Riboswitches: In addition to protein effectors, bacteria utilize c-di-GMP-responsive riboswitches to regulate gene expression at the level of transcription or translation. dntb.gov.ua These are structured RNA elements typically located in the 5' untranslated region of messenger RNAs. Binding of c-di-GMP to the riboswitch aptamer domain induces a conformational change in the downstream expression platform, which can lead to transcription termination or inhibition of translation initiation. pnas.org Two major classes of c-di-GMP riboswitches, class I and class II, have been identified, differing in their structural folds and regulatory mechanisms. pnas.orgyoutube.com For instance, in Clostridioides difficile, class I riboswitches generally act as "off" switches, where high c-di-GMP levels terminate the transcription of downstream genes, while class II riboswitches often function as "on" switches. pnas.org

Effector TypeExamplesMechanism of ActionRegulated Processes
Protein PilZ domain proteins, FleQ, LapDConformational change upon c-di-GMP binding, altering protein-DNA or protein-protein interactions.Motility, biofilm formation, virulence. nih.gov
RNA Class I (GEMM) and Class II c-di-GMP riboswitchesLigand-induced conformational change in RNA structure, affecting transcription termination or translation initiation.Motility, chemotaxis, adherence, virulence. pnas.orgyoutube.com

A primary mechanism by which c-di-GMP controls cellular processes is through the allosteric regulation of protein function. Allostery involves the binding of a ligand to a site on a protein that is distinct from the active site, inducing a conformational change that alters the protein's activity. c-di-GMP acts as an allosteric effector for a multitude of proteins.

One of the earliest discovered examples of allosteric regulation by c-di-GMP is its activation of cellulose (B213188) synthase in Gluconacetobacter xylinus, which was the first identified role for this second messenger. nih.govresearchgate.net In many DGCs, c-di-GMP itself can exert feedback control through allosteric inhibition. This is achieved by binding to a non-catalytic site on the DGC, known as the I-site (inhibitory site), which is located within the GGDEF domain. dntb.gov.uapnas.org This product inhibition is a fundamental mechanism for maintaining cellular homeostasis of c-di-GMP. dntb.gov.ua

Furthermore, c-di-GMP signaling can be transmitted across the cell membrane. In Pseudomonas fluorescens, the transmembrane receptor LapD binds cytoplasmic c-di-GMP, which triggers a conformational change that propagates to its periplasmic domain. nih.gov This allosteric signal prevents the periplasmic protease LapG from cleaving a cell surface adhesin, thereby promoting biofilm formation. nih.gov This "inside-out" signaling mechanism is a clear example of how allosteric regulation by a cytoplasmic second messenger can control extracellular events.

Bacterial signal transduction is characterized by complex and interconnected networks. The c-di-GMP signaling pathway does not operate in isolation but engages in extensive crosstalk with other second messenger systems to fine-tune cellular responses to environmental cues. nih.gov

Notable examples of this interplay include the interactions with cyclic AMP (cAMP), (p)ppGpp (the alarmone), and cyclic di-AMP (c-di-AMP). nih.gov In some bacteria, the signaling pathways of different second messengers are directly linked. For instance, in the plant pathogen Xanthomonas campestris, a direct connection between cyclic GMP (cGMP) and c-di-GMP signaling has been identified. A guanylate cyclase produces cGMP, which then allosterically activates a specific DGC, thereby increasing c-di-GMP levels and influencing virulence and biofilm formation.

Role in Nucleic Acid Processing and Metabolism

Beyond its role as a cyclic second messenger, the guanylyl moiety is fundamental to key processes in nucleic acid metabolism, particularly in the activities of RNA ligases and capping enzymes. These processes involve the formation of covalent enzyme-guanylate intermediates.

RNA ligases are enzymes that catalyze the formation of phosphodiester bonds between RNA termini. Some RNA ligases utilize a mechanism that involves the guanylylation of the enzyme as a key step.

A well-characterized example is the RNA-splicing ligase RtcB, which is found in all domains of life. RtcB ligates RNA strands with 3'-phosphate and 5'-hydroxyl ends in a GTP-dependent manner. dntb.gov.uapnas.orgnih.gov The ligation mechanism proceeds through a three-step pathway:

Enzyme Guanylylation: The enzyme reacts with GTP, resulting in the covalent attachment of a GMP molecule to a conserved histidine residue in the active site, forming an RtcB-(histidinyl)-GMP intermediate and releasing pyrophosphate. pnas.org

GMP Transfer to RNA: The GMP moiety is then transferred from the enzyme to the 3'-phosphate of the RNA substrate, creating an activated RNA intermediate with a 3'-5' pyrophosphate linkage (RNA-ppG). pnas.org

Phosphodiester Bond Formation: The 5'-hydroxyl of the second RNA strand attacks the activated 3' end, forming the final 3'-5' phosphodiester bond and releasing GMP. dntb.gov.uanih.gov

This guanylylation-dependent mechanism is distinct from the more common ATP-dependent RNA ligases that proceed via an adenylated intermediate. nih.govpnas.org

The formation of a covalent enzyme-GMP intermediate is a central feature of the catalytic cycle of guanylyltransferases, including certain RNA ligases like RtcB and the enzymes responsible for mRNA capping. pnas.org

In the case of mRNA capping enzymes, the guanylyltransferase domain catalyzes the transfer of GMP from GTP to the 5' end of a nascent mRNA transcript. This reaction also proceeds via a two-step mechanism involving a covalent enzyme-guanylate intermediate. The GMP is linked to a conserved lysine residue within the active site of the enzyme through a phosphoamide bond. nih.gov This covalent intermediate is then competent to transfer the guanylate moiety to the 5'-diphosphate end of the mRNA, forming the characteristic 5'-5' triphosphate cap structure. The crystal structure of the RtcB-GMP complex has provided detailed insights into the geometry of the covalent linkage between GMP and the active site histidine. dntb.gov.uanih.gov The stability and reactivity of these enzyme-GMP intermediates are critical for the fidelity and efficiency of RNA ligation and capping reactions.

EnzymeFunctionNucleotide CofactorCovalent IntermediateLinkage Type
RtcB RNA Ligase RNA ligation/splicingGTPEnzyme-(histidinyl)-GMPPhosphoamide
mRNA Guanylyltransferase mRNA 5' cappingGTPEnzyme-(lysyl)-GMPPhosphoamide
Vaccinia Virus Guanylyltransferase mRNA 5' cappingGTPEnzyme-(lysyl)-GMPPhosphoamide

RNA Ligase Activity and Guanylylation

Mechanism of Phosphodiester Bond Formation

The formation of a phosphodiester bond is a fundamental process in the synthesis of nucleic acids, including the linkage of Guanylyl-(3'->5')-guanosine. This bond connects the 3' carbon atom of one sugar molecule to the 5' carbon atom of another through a phosphate (B84403) group. wikipedia.orgyoutube.comyoutube.com The reaction is a condensation reaction, meaning a water molecule is removed in the process. youtube.com

Specifically, the hydroxyl group (-OH) at the 3' position of the first guanosine (B1672433) molecule reacts with the phosphate group attached to the 5' position of the second guanosine molecule. youtube.comyoutube.com This reaction is catalyzed by enzymes and requires energy, which is typically supplied by the cleavage of a pyrophosphate group from a nucleoside triphosphate. wikipedia.org The resulting phosphodiester bond is a strong covalent bond that forms the sugar-phosphate backbone of nucleic acid chains. wikipedia.orgyoutube.com

The directionality of this bond, from the 3' carbon of one nucleotide to the 5' carbon of the next, is a critical feature of all known DNA and RNA polymerases, which catalyze nucleotide addition in a 5' to 3' direction. pnas.org However, the enzyme tRNAHis guanylyltransferase (Thg1) is a notable exception, as it catalyzes the 3'-5' addition of a guanine (B1146940) nucleotide to the 5'-end of tRNAHis. pnas.org

Involvement in DNA/RNA Synthesis and Regulation

Guanylyl-(3'->5')-guanosine, as a dinucleotide, is a building block for RNA synthesis. The formation of the 3'-5' phosphodiester bond is the basis for the elongation of RNA chains. While the primary focus of DNA and RNA synthesis is the sequential addition of mononucleotides, the presence and metabolism of dinucleotides like Guanylyl-(3'->5')-guanosine can influence these processes.

The regulation of RNA synthesis, particularly the synthesis of stable RNAs like ribosomal RNA (rRNA) and transfer RNA (tRNA), is a tightly controlled process. In bacteria, the stringent response, a mechanism for adapting to nutrient starvation, involves the accumulation of the alarmone guanosine 3',5'-bispyrophosphate (ppGpp). nih.govpnas.orgfrontiersin.org This molecule can directly interact with RNA polymerase to either activate or repress the transcription of various genes. nih.gov Specifically, ppGpp has been shown to selectively reduce the accumulation of both ribosomal and transfer RNAs. researchgate.net

Interaction with G-Proteins and Related Signaling

Utilization of Non-Hydrolyzable Analogs (e.g., Guanosine-5'-O-(3-thiotriphosphate)) in G-protein Activation Studies

G-proteins, or guanine nucleotide-binding proteins, are a family of proteins that act as molecular switches in intracellular signaling pathways. They are activated when they bind guanosine triphosphate (GTP) and are inactivated when they hydrolyze GTP to guanosine diphosphate (GDP). thermofisher.com

To study the activated state of G-proteins without the complication of GTP hydrolysis, researchers utilize non-hydrolyzable GTP analogs. nih.gov Guanosine-5'-O-(3-thiotriphosphate) (GTPγS) is a commonly used analog in which one of the non-bridge oxygen atoms in the terminal phosphate of GTP is replaced with a sulfur atom. nih.govnih.gov This modification makes the molecule resistant to hydrolysis by the intrinsic GTPase activity of G-proteins. thermofisher.com

By using GTPγS, scientists can lock G-proteins in their "on" state, allowing for the detailed study of their downstream signaling effects. nih.gov For example, studies have used GTPγS to investigate the role of G-proteins in regulating ion channels and cytoskeletal rearrangements. nih.gov

Regulation of Gene Expression

Global Gene Expression Coordination by Guanosine 3',5'-bispyrophosphate (ppGpp)

Guanosine 3',5'-bispyrophosphate (ppGpp), often referred to as a "magic spot" nucleotide, is a key global regulator of gene expression in bacteria, particularly during periods of nutritional stress. nih.govpnas.org When bacteria face limitations, such as amino acid starvation, they induce the synthesis of ppGpp. frontiersin.orgnih.gov

This accumulation of ppGpp leads to a massive reprogramming of the cell's transcriptional machinery. frontiersin.org It binds to RNA polymerase, altering its promoter specificity. nih.govpnas.org This interaction typically leads to the downregulation of genes involved in growth, such as those for ribosomal RNA and proteins, and the upregulation of genes required for survival and adaptation, including amino acid biosynthesis and stress response genes. nih.govpnas.orgfrontiersin.orgnih.gov

The ppGpp-mediated stringent response is a crucial mechanism that allows bacteria to conserve resources and redirect their metabolic efforts to cope with adverse conditions. frontiersin.org

ppGpp Sensitivity of Guanylate Kinases

Guanylate kinase (GK) is an essential enzyme that catalyzes the phosphorylation of guanosine monophosphate (GMP) to guanosine diphosphate (GDP), a precursor for GTP synthesis. nih.gov Recent research has identified guanylate kinase as a direct target of ppGpp in some bacteria, such as Bacillus subtilis. nih.govnih.gov

Interestingly, the sensitivity of guanylate kinases to ppGpp varies among different bacterial species. nih.govosti.gov For instance, the guanylate kinase of Escherichia coli is insensitive to ppGpp, suggesting that different bacteria have evolved distinct strategies for regulating GTP biosynthesis in response to ppGpp. nih.gov

OrganismGuanylate Kinase Sensitivity to ppGppReference
Bacillus subtilisSensitive nih.govnih.gov
Escherichia coliInsensitive nih.gov
Synechococcus elongatusInsensitive nih.gov

This diversity highlights the evolutionary adaptability of bacterial signaling networks.

Stringent Response and Growth Transitions

Guanylyl-(3'->5')-guanosine (c-di-GMP) is a ubiquitous bacterial second messenger that plays a pivotal role in regulating the transition between motile and sessile lifestyles, most notably the formation of biofilms. nih.gov Emerging evidence indicates a complex interplay between the c-di-GMP signaling network and the stringent response, a global stress response program initiated by nutrient starvation and characterized by the accumulation of the alarmone guanosine tetraphosphate (ppGpp). nih.govfrontiersin.org This crosstalk is crucial for orchestrating bacterial growth transitions and ensuring survival under adverse environmental conditions. nih.gov

The stringent response is a highly conserved adaptation mechanism in bacteria that reprograms cellular physiology from rapid growth to a state of maintenance and stress resistance. asm.org This is primarily mediated by (p)ppGpp, which modulates the activity of a wide array of enzymes and regulatory proteins. frontiersin.org The interaction between c-di-GMP and the stringent response occurs at multiple levels, including the regulation of second messenger metabolism and the modulation of shared downstream effectors. nih.gov

A key aspect of this interplay is the influence of environmental cues on intracellular c-di-GMP levels, which in turn can trigger appropriate stress responses. nih.gov For instance, exposure to various stressors can lead to alterations in the activity of diguanylate cyclases (DGCs), the enzymes that synthesize c-di-GMP, and phosphodiesterases (PDEs), the enzymes that degrade it. nih.gov This modulation of c-di-GMP levels is a critical component of the bacterial decision-making process during transitions between different growth phases, such as the entry into stationary phase, a condition that often coincides with the induction of the stringent response. nih.govasm.org

Crosstalk with the Stringent Response Pathway

The molecular mechanisms underlying the crosstalk between c-di-GMP and the stringent response are multifaceted. In some bacteria, the stringent response alarmone (p)ppGpp can directly or indirectly influence the enzymatic activities of DGCs and PDEs, thereby modulating the intracellular concentration of c-di-GMP. Conversely, c-di-GMP signaling can impact the stringent response pathway. For example, in Staphylococcus aureus, high levels of the related second messenger cyclic di-adenosine monophosphate (c-di-AMP) can lead to an increase in (p)ppGpp levels, and (p)ppGpp, in turn, can inhibit a c-di-AMP-degrading phosphodiesterase, suggesting a potential feedback loop that could also involve c-di-GMP. nih.govnih.gov

In the bacterium Caulobacter crescentus, a direct molecular link between the two pathways has been established. The stringent response effector (p)ppGpp and c-di-GMP competitively bind to the small-molecule-binding protein SmbA. nih.gov This competitive binding allows SmbA to function as a molecular switch, reciprocally controlling glucose consumption and, consequently, growth. nih.gov When c-di-GMP is bound, SmbA is in an inactive conformation; however, (p)ppGpp acts as an anti-inhibitor by competing for the same binding site, leading to a different regulatory outcome. nih.gov This provides a clear example of how these two second messengers can coordinate cellular responses to nutritional and other environmental signals.

Regulation of Growth Phase Transitions

The transition from exponential growth to stationary phase is a critical adaptation for bacterial survival, and c-di-GMP signaling is intimately involved in this process. As bacteria enter stationary phase, often due to nutrient limitation, there is a corresponding shift in the global regulatory networks, including those governed by c-di-GMP and the stringent response. nih.gov High levels of c-di-GMP are generally associated with the sessile, biofilm-forming state, which can be a survival strategy during periods of nutrient scarcity. nih.gov

The role of c-di-GMP in growth transitions is also evident in its influence on cell cycle progression. In Caulobacter crescentus, for instance, (p)ppGpp accumulation in response to starvation prolongs the G1 phase of the cell cycle, thereby arresting growth. biorxiv.org Conversely, rising levels of c-di-GMP promote the transition from a motile "swarmer" cell to a stalked, replicatively active cell, effectively promoting entry into the S-phase under favorable conditions. biorxiv.org This demonstrates the opposing yet coordinated roles of these two second messengers in coupling environmental sensing with cellular proliferation and differentiation.

The following table summarizes the differential effects of high and low intracellular concentrations of Guanylyl-(3'->5')-guanosine on bacterial lifestyle and growth transitions, particularly in the context of the stringent response.

c-di-GMP Level Associated Phenotypes Relevance to Stringent Response and Growth Transitions
High Sessile lifestyle, Biofilm formation, Reduced motilityPromotes survival under nutrient-limiting conditions by favoring a protected, community-based existence. Often observed during entry into stationary phase.
Low Motile lifestyle, Planktonic growth, Increased virulence factor expressionFavors dispersal and seeking of new nutrient sources when conditions are unfavorable for sessile growth.

Table 1: Influence of Guanylyl-(3'->5')-guanosine Levels on Bacterial Phenotypes and Growth Transitions

Biological and Physiological Roles of Guanylyl 3 >5 Guanosine and Its Metabolites

Bacterial Pathogenesis and Physiology

The influence of c-di-GMP on bacterial behavior is extensive, impacting virulence, motility, and the formation of biofilms, all of which are critical aspects of bacterial pathogenesis. nih.govannualreviews.org Generally, high intracellular levels of c-di-GMP are associated with a sessile lifestyle, promoting biofilm formation and reducing motility, while low levels favor a motile, planktonic existence. researchgate.netnih.gov This inverse regulatory relationship is a recurring theme across many bacterial species. asm.org

Biofilm Formation and Dispersal

C-di-GMP is a central regulator of biofilm formation, a process where bacteria attach to surfaces and to each other, forming a structured community embedded in a self-produced matrix of extracellular polymeric substances (EPS). nih.govbiomedgrid.comnih.gov High concentrations of c-di-GMP stimulate the production of EPS, which can include polysaccharides, proteins, and extracellular DNA, thereby promoting the maturation of biofilms. nih.govnih.gov For instance, in Pseudomonas aeruginosa, high c-di-GMP levels activate the synthesis of Pel and alginate, key matrix exopolysaccharides. researchgate.net

Conversely, a decrease in the intracellular concentration of c-di-GMP is a primary signal for biofilm dispersal, a process where bacteria detach from the biofilm to colonize new areas. biomedgrid.comnih.govnih.gov This reduction in c-di-GMP levels can be triggered by various environmental cues, such as changes in nutrient availability or oxygen levels. nih.govnih.gov The degradation of c-di-GMP by PDEs leads to a decrease in EPS production and an increase in motility, facilitating the transition back to a planktonic state. nih.govasm.org

Table 1: Role of c-di-GMP in Biofilm Formation and Dispersal

Process c-di-GMP Level Key Cellular Events References
Biofilm Formation High Increased production of extracellular polymeric substances (EPS), reduced motility, enhanced cell aggregation. nih.govnih.govnih.gov
Biofilm Dispersal Low Decreased EPS production, increased motility, detachment of cells from the biofilm matrix. nih.govnih.govasm.org

Motility Regulation (e.g., Flagella Biosynthesis)

C-di-GMP exerts significant control over bacterial motility, primarily by regulating the synthesis and function of flagella. asm.orgnih.gov High levels of c-di-GMP generally inhibit motility. researchgate.net This inhibition can occur at multiple levels, including the transcriptional repression of flagellar genes and post-translational regulation of the flagellar motor. nih.govplos.org

In some bacteria, c-di-GMP directly interacts with components of the flagellar motor to modulate its activity. For example, in Escherichia coli and Salmonella, the c-di-GMP effector protein YcgR binds to the flagellar motor, altering its bias and reducing its speed. nih.gov In Pseudomonas aeruginosa, c-di-GMP influences flagellar motor switching through the c-di-GMP-binding adaptor protein MapZ. nih.gov The regulation of flagellar biosynthesis is a complex process, with c-di-GMP often acting as a key switch that determines whether a bacterium invests its resources in motility or in other functions like biofilm formation. mdpi.commdpi.com

Table 2: Mechanisms of Motility Regulation by c-di-GMP

Organism Regulatory Mechanism Effect of High c-di-GMP References
Escherichia coli / Salmonella Post-translational (YcgR effector protein) Alters motor bias and decreases speed. nih.gov
Pseudomonas aeruginosa Post-translational (MapZ adaptor protein) Inhibits flagellar motor switching. nih.gov
Vibrio cholerae Transcriptional (FlrA regulator) and Post-translational Represses flagellar gene transcription and regulates motor function. plos.org
Caulobacter crescentus Post-translational (DgrA/DgrB PilZ domain proteins) Disrupts motility without affecting flagellin (B1172586) levels. asm.org

Cell Differentiation Processes

C-di-GMP signaling is also implicated in bacterial cell differentiation, a process where cells undergo changes in morphology and function. nih.govnih.gov A classic example is found in Caulobacter crescentus, which has a dimorphic life cycle alternating between a motile "swarmer" cell and a sessile "stalked" cell. C-di-GMP levels are low in the motile swarmer cell and high in the sessile stalked cell, where it promotes the development of the stalk and holdfast for surface attachment. The spatial and temporal regulation of c-di-GMP, often localized to specific cellular poles, is crucial for coordinating cell cycle progression with differentiation. asm.org

Quorum Sensing and Stress Responses

C-di-GMP signaling pathways are often intertwined with quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. nih.govnih.gov QS signals can influence the intracellular levels of c-di-GMP, and vice versa, creating complex regulatory networks that control social behaviors like biofilm formation and virulence. nih.govfrontiersin.org For instance, in some pathogenic bacteria, QS systems regulate the expression of DGCs and PDEs, thereby modulating c-di-GMP levels in response to population density. genome.jp

Furthermore, c-di-GMP plays a role in bacterial stress responses. nih.govumassmed.edumdpi.com The stringent response, a global stress response triggered by nutrient limitation, involves the accumulation of the alarmone (p)ppGpp. umassmed.edunih.gov There is evidence of crosstalk between the (p)ppGpp and c-di-GMP signaling pathways, suggesting a coordinated response to environmental stressors. semanticscholar.org Toxin-antitoxin systems, which are also involved in stress responses, can influence biofilm formation through the regulation of c-di-GMP. nih.gov In some cases, quorum sensing itself can prime the oxidative stress response. semanticscholar.org

Cellular Regulation in Eukaryotic Systems (Mechanistic Insights from Related cGMP Pathways)

While Guanylyl-(3'->5')-guanosine (c-di-GMP) is primarily a bacterial second messenger, its constituent, cyclic guanosine (B1672433) monophosphate (cGMP), is a crucial signaling molecule in eukaryotes. nih.govfrontiersin.org Understanding eukaryotic cGMP signaling pathways provides valuable mechanistic insights that can be conceptually related to the principles of second messenger signaling.

Signal Transduction Pathways

In eukaryotic cells, cGMP is synthesized from guanosine triphosphate (GTP) by guanylate cyclases (GCs). cusabio.comnih.gov These enzymes are activated by various signals, including nitric oxide (NO) and natriuretic peptides. nih.govnih.gov Once produced, cGMP acts as a second messenger by binding to and modulating the activity of downstream effectors. cusabio.comnih.gov

The primary targets of cGMP in eukaryotes include:

cGMP-dependent protein kinases (PKGs) : These kinases, upon activation by cGMP, phosphorylate a variety of substrate proteins, leading to changes in cellular function. cusabio.comnih.gov This is a major pathway through which cGMP exerts its effects.

Cyclic nucleotide-gated (CNG) ion channels : cGMP can directly bind to and open these channels, altering ion flow across the cell membrane. nih.govnih.gov This is particularly important in processes like phototransduction in the retina. nih.gov

cGMP-regulated phosphodiesterases (PDEs) : These enzymes are involved in the degradation of cyclic nucleotides. Some PDEs are allosterically regulated by cGMP, creating a feedback loop that controls the levels of both cGMP and another second messenger, cyclic adenosine (B11128) monophosphate (cAMP). nih.govbioone.org

Dysregulation of cGMP signaling is associated with various pathophysiological conditions, highlighting its importance in maintaining cellular homeostasis. mdpi.com The principles of signal generation, transduction by effector proteins, and signal termination observed in eukaryotic cGMP pathways provide a framework for understanding how second messengers like c-di-GMP function in bacteria. bioone.orgmdpi.com

Table 3: Comparison of c-di-GMP and cGMP Signaling

Feature Guanylyl-(3'->5')-guanosine (c-di-GMP) in Bacteria Cyclic GMP (cGMP) in Eukaryotes References
Synthesis Synthesized from 2 GTP molecules by Diguanylate Cyclases (DGCs). Synthesized from GTP by Guanylate Cyclases (GCs). annualreviews.orgcusabio.com
Primary Role Regulates transition between motile and sessile lifestyles (e.g., biofilm formation). Diverse roles including vasodilation, phototransduction, and neurotransmission. nih.govnih.gov
Key Effectors PilZ domain proteins, riboswitches, degenerate GGDEF/EAL domain proteins. cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated ion channels, cGMP-regulated phosphodiesterases (PDEs). asm.orgcusabio.comnih.gov
Degradation Degraded to pGpG by Phosphodiesterases (PDEs) with EAL or HD-GYP domains. Hydrolyzed to 5'-GMP by Phosphodiesterases (PDEs). researchgate.netnih.gov

Enzyme Regulation and Allosteric Modulation

Guanylyl-(3'->5')-guanosine, also known as 5'-phosphoguanylyl-(3',5')-guanosine (pGpG), is a linear dinucleotide that plays a significant role in the regulation of enzymatic activity, particularly within the context of bacterial signal transduction. It is primarily recognized as a key intermediate metabolite in the degradation pathway of the bacterial second messenger, bis-(3'-5')-cyclic dimeric GMP (c-di-GMP). asm.org

The degradation of c-di-GMP is a two-step process. Initially, phosphodiesterases containing an EAL domain (PDE-As) hydrolyze the cyclic c-di-GMP into the linear pGpG. nih.govpnas.org Subsequently, a second type of phosphodiesterase (historically termed PDE-B) hydrolyzes pGpG into two molecules of guanosine monophosphate (GMP). pnas.org The enzyme responsible for this final degradation step has been identified in Pseudomonas aeruginosa as the 3'-to-5' exoribonuclease, oligoribonuclease (Orn). asm.orgpnas.org

A crucial aspect of enzyme regulation by pGpG is its function in product inhibition. Research has demonstrated that pGpG can inhibit the activity of the EAL domain-containing phosphodiesterases (PDE-As) that produce it. nih.govmedchemexpress.com When pGpG accumulates in the cell, for instance due to a lack of Orn activity, it binds to the active site of PDE-A enzymes, such as RocR in P. aeruginosa, and inhibits their function. pnas.orgpnas.org This feedback inhibition slows down the degradation of c-di-GMP, leading to an increase in its intracellular concentration. nih.govpnas.org Elevated levels of c-di-GMP, in turn, regulate various cellular processes in bacteria, including biofilm formation and motility. pnas.orgresearchgate.net Therefore, the efficient degradation of pGpG by enzymes like Orn is critical for maintaining c-di-GMP homeostasis. nih.govpnas.org

The regulatory role of pGpG highlights the intricate control mechanisms within bacterial signaling networks. The accumulation of this linear dinucleotide acts as a signal that modulates the activity of c-di-GMP-degrading enzymes, thereby influencing downstream physiological outcomes.

Table 1: Enzyme Regulation by Guanylyl-(3'->5')-guanosine (pGpG)

Regulated Enzyme Organism Effect of pGpG Mechanism Reference
Phosphodiesterase A (PDE-A), e.g., RocR Pseudomonas aeruginosa Inhibition Product feedback inhibition nih.govpnas.orgmedchemexpress.com
Phosphodiesterase A (PDE-A) Pseudomonas aeruginosa Inhibition Accumulation of pGpG in ∆orn mutants leads to increased c-di-GMP levels, suggesting PDE-A inhibition. nih.govpnas.org

Calcium Channel Regulation

The direct role of linear Guanylyl-(3'->5')-guanosine in the regulation of calcium channels is not well-documented in current scientific literature. However, the related cyclic nucleotide, cyclic guanosine monophosphate (cGMP), is known to be involved in calcium signaling. In some neuronal cells, depolarization can lead to an increase in cGMP levels by opening voltage-sensitive calcium channels, suggesting a link between calcium influx and the cGMP pathway. nih.gov Furthermore, in neutrophils, cGMP-dependent protein kinase I (cGKI) has been shown to modulate calcium transients in response to agonists. aai.org It is important to note that these findings relate to cGMP, and a direct regulatory function for Guanylyl-(3'->5')-guanosine on calcium channels has not been established.

Neural Signaling and Neurodegenerative Contexts (Mechanistic Studies)

There is limited direct evidence from mechanistic studies on the specific role of linear Guanylyl-(3'->5')-guanosine in neural signaling and neurodegenerative diseases. While some suppliers of research chemicals suggest its use for studying cGMP-dependent pathways in neurotransmission, specific research detailing its mechanism of action is lacking.

In contrast, the broader family of guanine-based purines and related cyclic nucleotides are recognized as significant players in the central nervous system. Oxidative stress, a factor in neurodegenerative diseases, can lead to the formation of oxidized guanine (B1146940) species, and oxidized guanosine triphosphate (oxo⁸GTP) has been shown to inhibit soluble guanylyl cyclase, the enzyme that produces cGMP. nih.gov This points to a potential indirect impact on cGMP signaling pathways in pathological conditions. The nitric oxide (NO)/soluble guanylyl cyclase (sGC)/cGMP pathway is itself implicated in motor control and synaptic plasticity. researchgate.net However, these roles are attributed to cGMP and its associated signaling cascade, not directly to linear Guanylyl-(3'->5')-guanosine.

Immune Response Modulation

A direct, well-characterized role for linear Guanylyl-(3'->5')-guanosine in modulating the immune response has not been established in the scientific literature. While it is classified under "Immunology/Inflammation" by some chemical suppliers due to its connection to the STING pathway, its primary described function is as a metabolite of c-di-GMP degradation in bacteria. medchemexpress.com

The modulation of the immune response, particularly the innate immune system, is strongly associated with cyclic dinucleotides. The cGAS-STING pathway is a critical component of the response to cytosolic DNA from pathogens or cellular damage. In this pathway, the enzyme cyclic GMP-AMP synthase (cGAS) produces the cyclic dinucleotide cGAMP (cyclic GMP-AMP), which then acts as a second messenger to activate the STING protein, leading to the production of type I interferons and other inflammatory cytokines. This pathway is distinct from the c-di-GMP degradation pathway where Guanylyl-(3'->5')-guanosine is an intermediate. Similarly, cGMP itself plays a role in regulating the function of immune cells like neutrophils. aai.org

Roles in Plant Physiology

Direct evidence for a physiological role of linear Guanylyl-(3'->5')-guanosine in plants is not currently available in the scientific literature. Plant signaling in response to stress often involves the second messenger cyclic guanosine monophosphate (cGMP). frontiersin.orgnih.gov

Pathogenic Stress Response

The response of plants to pathogenic stress involves complex signaling cascades. A significant body of research points to the involvement of nitric oxide (NO) and the subsequent synthesis of cGMP in these defense mechanisms. frontiersin.orgnih.gov This NO-cGMP pathway can be initiated by molecules like salicylic (B10762653) acid and is involved in activating the transcription of pathogenesis-related genes. frontiersin.org While cGMP is a key player, a specific function for linear Guanylyl-(3'->5')-guanosine in the plant pathogenic stress response has not been identified.

Stomata Closure and Osmotic Stress

The regulation of stomatal aperture is a critical plant response to osmotic stress and drought. The signaling pathways governing stomata closure are intricate and involve various second messengers. Nitric oxide (NO)-mediated synthesis of cGMP is an important component of this response. frontiersin.org The increase in cGMP is part of the signaling cascade induced by the drought hormone abscisic acid (ABA), acting downstream of hydrogen peroxide and NO, and upstream of increases in cytosolic calcium. nih.govnih.gov Although the role of cGMP in promoting stomatal closure is well-supported, a direct involvement of linear Guanylyl-(3'->5')-guanosine in this process has not been demonstrated.

3 Root Development and Transcript Regulation

The second messenger molecule Guanylyl-(3'->5')-guanosine, also known as cyclic di-GMP (c-di-GMP), plays a significant role in the intricate communication between bacteria and plants, particularly in the context of root colonization. While c-di-GMP is primarily recognized as a bacterial signaling molecule, its influence extends to plant root development and gene expression through these interactions. Furthermore, the related molecule, cyclic guanosine 3',5'-monophosphate (cGMP), acts as a crucial endogenous second messenger within the plant's own signaling pathways, directly regulating root architecture and gene transcription, especially in response to the plant hormone auxin.

Bacterial c-di-GMP and its Influence on Plant Root Colonization

The concentration of c-di-GMP within bacteria is a key determinant of their lifestyle, governing the transition between a motile, planktonic state and a sessile, biofilm-forming state. nih.govresearchgate.net This transition is critical for the successful colonization of plant roots by beneficial and pathogenic bacteria. frontiersin.org Generally, low intracellular levels of c-di-GMP are associated with motility, allowing bacteria to move towards the root, while high levels promote the production of exopolysaccharides and the formation of biofilms, facilitating attachment to the root surface. plos.org

The synthesis and degradation of c-di-GMP are tightly controlled by two types of enzymes: diguanylate cyclases (DGCs), which synthesize c-di-GMP from two GTP molecules, and phosphodiesterases (PDEs), which break it down. nih.govplos.org The balance of these enzyme activities allows bacteria to respond to environmental cues in the rhizosphere, the soil region directly influenced by root secretions. frontiersin.org

Research on various plant-interacting bacteria has elucidated the importance of c-di-GMP in root colonization:

In the plant growth-promoting rhizobacterium Azospirillum baldaniorum, a specific diguanylate cyclase, CdgC, is essential for optimal colonization and internalization into wheat roots. frontiersin.org The deletion of the cdgC gene led to altered biofilm structure and reduced root colonization, highlighting the role of c-di-GMP in establishing a proficient bacterium-plant interaction. frontiersin.org

In symbiotic Rhizobium species, elevated levels of c-di-GMP have been shown to enhance adhesion to plant roots, which is an early step in the symbiotic relationship. plos.org However, these high levels can also decrease symbiotic efficiency, suggesting that a dynamic regulation of c-di-GMP is necessary for a successful symbiosis. plos.org

Studies on Bacillus subtilis, another plant-growth-promoting bacterium, have revealed that the production, degradation, and even transport of a related cyclic dinucleotide, c-di-AMP, affect biofilm formation and attachment to plant roots. asm.org This suggests that cyclic dinucleotides, in general, are key signaling molecules in the plant-microbe interactions within the rhizosphere.

The table below summarizes the observed effects of altered c-di-GMP levels in different bacteria on phenotypes related to root colonization.

Bacterial SpeciesGenetic ModificationChange in c-di-GMP LevelObserved PhenotypeReference
Azospirillum baldaniorumDeletion of cdgC (a DGC)DecreasedAltered biofilm structure, reduced wheat root colonization frontiersin.org
Rhizobium etliOverexpression of a DGCIncreasedEnhanced adhesion to plant roots, but decreased symbiotic efficiency plos.org
Rhizobium leguminosarumOverexpression of a DGCIncreasedEnhanced adhesion to plant roots, but decreased symbiotic efficiency plos.org
Pseudomonas savastanoiOverexpression of a DGCIncreasedReduced motility, increased exopolysaccharide production, enhanced biofilm formation plos.org
Pseudomonas syringaeOverexpression of a DGCIncreasedReduced motility, increased exopolysaccharide production, enhanced biofilm formation plos.org

Endogenous cGMP as a Mediator of Root Development and Transcript Regulation in Plants

While c-di-GMP's role is primarily established in bacteria, the structurally similar molecule, cyclic GMP (cGMP), is a vital second messenger in the plant's own developmental processes, particularly in the auxin signaling pathway that governs root growth. oup.comnih.gov

Recent research has demonstrated that the plant hormone auxin can induce a rapid and transient increase in cGMP levels in Arabidopsis roots. oup.combiorxiv.org This increase in cGMP is a critical step in mediating auxin's effects on root architecture. The auxin receptors themselves, TIR1/AFB, have been shown to possess guanylate cyclase activity, directly producing cGMP in response to auxin perception. biorxiv.orgbiorxiv.orgresearchgate.net

The involvement of cGMP in auxin-regulated root development includes:

Lateral Root Formation: Application of a cell-permeable cGMP analog increases auxin-dependent lateral root formation, while inhibitors of cGMP synthesis block this process. oup.comnih.gov

Root Hair Development: cGMP signaling also positively influences auxin-induced root hair development. oup.comresearchgate.net

Primary Root Growth: cGMP has been shown to play a role in the auxin-inhibited elongation of the primary root. oup.com

The mechanism by which cGMP exerts these effects involves the modulation of gene expression. Treatment of Arabidopsis roots with cGMP leads to changes in the transcript abundance of numerous genes involved in metabolism, signaling, and transport. nih.gov Specifically, cGMP can enhance the expression of auxin-responsive genes. oup.com This regulation is thought to occur, at least in part, through the action of cGMP-dependent protein kinases (PKGs). oup.comnih.gov Evidence suggests that cGMP-mediated modulation of auxin signaling may influence the degradation of Aux/IAA proteins, which are repressors of auxin-responsive genes. oup.comnih.gov

Furthermore, cGMP is implicated in a rapid, non-transcriptional auxin response pathway. Auxin-induced cGMP production by TIR1/AFB receptors can trigger rapid cytosolic calcium ion (Ca2+) transients, which are important for processes like root gravitropism and rapid root growth inhibition. biorxiv.orgeuropa.eunih.gov

The following table details the effects of modulating cGMP levels on auxin-mediated root development in Arabidopsis thaliana.

TreatmentEffect on cGMP SignalingImpact on Root DevelopmentReference
Indole-3-acetic acid (IAA)Induces cGMP accumulationPromotes lateral root and root hair formation, inhibits primary root elongation oup.com
8-bromo-cGMP (cGMP analog)Mimics increased cGMP levelsIncreases auxin-dependent lateral root formation and root hair development oup.comnih.gov
LY83583 (guanylate cyclase inhibitor)Inhibits endogenous cGMP synthesisBlocks auxin-induced lateral root formation and root hair development oup.com

Structural and Conformational Studies of Guanylyl 3 >5 Guanosine

Self-Association and Aggregation Behavior of GpG

The dinucleotide Guanylyl-(3'->5')-guanosine (GpG) demonstrates a significant tendency to self-associate and form aggregates in aqueous solutions. This behavior is driven by specific molecular interactions and is highly influenced by the presence of certain cations. Investigations using techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) have provided detailed insights into the nature of these aggregates. nih.govtandfonline.com Three distinct types of aggregates have been identified based on their size and the rate of exchange on the NMR timescale: small, rapidly exchanging aggregates; intermediate-sized aggregates with slow exchange rates; and very large aggregates detectable primarily by FTIR. tandfonline.com

Cation Dependence of Aggregate Formation (e.g., K+, Na+, Li+)

The formation of GpG aggregates is critically dependent on the type of cation present in the solution. nih.govtandfonline.com The ability of monovalent cations to promote aggregation follows a distinct hierarchical order. Potassium ions (K+) have a very strong effect, potently inducing the formation of GpG aggregates. nih.govtandfonline.com Sodium (Na+) and Lithium (Li+) ions also promote aggregation, but to a lesser extent than potassium. nih.govtandfonline.com In contrast, the tetramethylammonium (B1211777) (TMA+) cation has only a weak-promoting action, and its salt form is often used to study the properties of GpG in a less associated state. nih.govtandfonline.comresearchgate.net

The observed order of cation-induced aggregation is: TMA+ < Li+ < Na+ < K+ . nih.govtandfonline.com This hierarchy suggests that the cations are likely interacting with the phosphate (B84403) groups and potentially the bases of the GpG molecule. tandfonline.com A stoichiometry of two GpG molecules per potassium ion has been determined through ¹H NMR titration experiments. nih.govtandfonline.com

CationEffectiveness in Promoting GpG Aggregation
Potassium (K+)Very Strong
Sodium (Na+)Moderate
Lithium (Li+)Weak to Moderate
Tetramethylammonium (TMA+)Very Weak

Molecular Interactions in Aggregates (Base Stacking, Guanine-Guanine Hydrogen Bonding)

The stability of GpG aggregates is attributed to two primary non-covalent interactions: base stacking and hydrogen bonding. nih.govtandfonline.com

Guanine-Guanine Hydrogen Bonding: The guanine (B1146940) bases within the aggregates are held together by a network of hydrogen bonds. nih.govtandfonline.com Specifically, they can form a square planar arrangement called a G-tetrad (or G-quartet), where four guanine bases are interconnected by Hoogsteen-type hydrogen bonds. wikipedia.orgresearchgate.net In this arrangement, the N1 and N2 atoms of one guanine act as hydrogen-bond donors, while the O6 and N7 atoms of an adjacent guanine serve as acceptors. researchgate.net

These interactions—hydrogen bonding providing specificity and stacking providing stability—are fundamental to the formation of the ordered GpG structures in solution. nih.govtandfonline.comgatech.edu

Proposed Models for Aggregate Structures (Dimers, Tetramers, G-tetrads)

Based on spectroscopic and experimental data, several structural models have been proposed for the aggregates formed by GpG. nih.govtandfonline.com These models range from simple units to complex, higher-order structures.

Dimers: The initial step of aggregation likely involves the formation of dimers, where two GpG molecules associate through stacking and hydrogen bonding. mdpi.com

Stacked Tetramers (G-tetrads): A key structural motif is the G-tetrad, a planar structure of four hydrogen-bonded guanine bases. nih.govtandfonline.comwikipedia.org These tetrads can stack on top of one another, stabilized by central cations (like K+), to form G-quadruplex-like structures. wikipedia.orgmdpi.com The stacking of these tetrads is a primary feature of the intermediate-sized aggregates observed. nih.govtandfonline.com

Higher-Order Aggregates: For the very large aggregates, models propose structures in which K+ ions act as bridges between the phosphate groups of separate tetrameric units, linking them into extended, wire-like assemblies. nih.govtandfonline.com

Structural Elucidation of Enzyme-Guanylate Complexes

Enzymes that bind guanylate-containing substrates like GpG possess highly specialized active sites designed for specific recognition and catalysis. The binding of the substrate often induces conformational changes within the enzyme, which are critical for its function. nih.govmdpi.com

Active Site Architecture and Ligand Binding Pockets

The active site of an enzyme is a three-dimensional cleft or pocket where substrate binding and the chemical reaction occur. nih.govresearchgate.net For an enzyme binding GpG, this pocket's architecture would be precisely tailored to accommodate the dinucleotide.

Substrate Recognition: The active site uses a combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions to recognize and bind the GpG molecule. Specific amino acid residues would be positioned to interact with the guanine bases, the ribose sugars, and the phosphate backbone. osti.gov

Modular Architecture: Many enzymes feature a modular architecture. osti.gov In the case of a GpG-binding enzyme, one subsite might recognize the 3'-linked guanosine (B1672433), while another accommodates the 5'-linked guanosine. An enzyme like N-acetylglucosaminyltransferase II, for instance, uses a catalytic subsite and a distal "exosite" to bind different parts of its complex oligosaccharide substrate, a principle that can be applied to the recognition of multi-part ligands like dinucleotides. osti.gov

Role of Metal Ions: In many nucleotide-binding enzymes, such as guanylate cyclases, a metal ion (e.g., Mn²⁺ or Mg²⁺) is a key component of the active site. nih.govosti.gov This cation can coordinate with the phosphate group of the substrate, helping to correctly position it for the catalytic reaction and to stabilize the transition state. osti.gov

Conformational Changes Upon Substrate Binding

The interaction between an enzyme and its substrate is a dynamic process. The binding of a ligand like GpG can cause significant structural rearrangements in the enzyme, a phenomenon described by models such as "induced fit" and "conformational selection". mdpi.com

Induced Fit: According to the induced fit model, the initial binding of the substrate induces a conformational change in the active site, leading to a tighter and more complementary interaction. mdpi.com For example, studies on dynamin, a GTP-binding protein, show that the binding of guanine nucleotides quenches the protein's intrinsic tryptophan fluorescence, indicating a conformational change that brings different domains, such as the G-domain and PH domain, into closer proximity. researchgate.net

Transition to a "Closed" State: Many enzymes transition from an "open" conformation, which is accessible to the substrate, to a "closed" conformation after the substrate has bound. mdpi.com This change can sequester the substrate from the solvent and bring catalytic residues into the correct orientation for the reaction to proceed. mdpi.com For instance, soluble guanylyl cyclase undergoes a conformational change upon binding of nitric oxide (NO) to its heme group, which stimulates the synthesis of cGMP from GTP. nih.gov This illustrates how a binding event can trigger the structural changes necessary for enzymatic activity. nih.gov

Metal Ion Coordination in Catalysis

The catalytic activity of enzymes that interact with Guanylyl-(3'->5')-guanosine (GpG) and other nucleic acid substrates is often critically dependent on the coordination of divalent metal ions. A well-established "two-metal ion" mechanism, prevalent in many DNA and RNA polymerases, is also relevant to the family of 3'-5' RNA polymerases, which includes tRNA His guanylyltransferase (Thg1) and Thg1-like proteins (TLPs). nih.govbiorxiv.org These enzymes catalyze the addition of nucleotides in the reverse (3'->5') direction. nih.gov

Structural analyses have revealed that the active sites of these enzymes feature conserved carboxylate-containing residues that coordinate two divalent metal ions. biorxiv.org This arrangement is analogous to that found in canonical 5'-3' polymerases. biorxiv.org One metal ion is thought to activate the 3'-hydroxyl group of the incoming nucleotide triphosphate (NTP) for its nucleophilic attack on the α-phosphate of the 5'-triphosphorylated RNA. The second metal ion plays a crucial role in stabilizing the negative charge of the developing transition state and facilitating the departure of the pyrophosphate leaving group. biorxiv.org

The identity and concentration of these divalent metal ions significantly influence the catalytic efficiency and fidelity of these enzymes. Studies on TLPs from various organisms have demonstrated distinct dependencies on metal ions such as Mg²⁺, Mn²⁺, Co²⁺, Ni²⁺, and Ca²⁺. nih.gov For instance, while some metals are essential for effective catalysis, others can be mutagenic, a phenomenon also observed in traditional 5'-3' polymerases. nih.gov The specific requirements for different metal ions highlight the nuanced roles they play in the catalytic cycle, which includes both a 5'-adenylylation step and the subsequent nucleotidyl transfer. nih.govbiorxiv.org

The importance of these metal-coordinating residues is underscored by experiments where their mutation to alanine (B10760859) results in a severe reduction or complete loss of enzymatic activity. biorxiv.org This provides strong evidence for the essential role of the two-metal ion catalytic mechanism in the function of Thg1/TLP enzymes. biorxiv.org

Interactive Data Table: Metal Ion Effects on 3'-5' Polymerase (TLP) Activity

Metal IonConcentration DependenceCatalytic EfficiencyMutagenic Potential
Mg²⁺HighEffectiveLow
Mn²⁺ModerateEffectiveCan be mutagenic
Co²⁺Low to ModerateEffectiveVaries
Ni²⁺LowLess EffectiveVaries
Ca²⁺VariesGenerally lowNot typically mutagenic

Conformational Flexibility and Microscopic Ionization Properties

Guanylyl-(3'->5')-guanosine, like other dinucleoside monophosphates, exhibits significant conformational flexibility in solution. This flexibility is crucial for its biological functions and interactions with other molecules. The conformation of GpG is influenced by a variety of factors, including the nature of the solvent, temperature, and the presence of cations.

The ionization state of the guanine bases in GpG is another critical aspect of its chemistry. The determination of microscopic basic ionization constants (pKa values) reveals the protonation state of different sites on the molecule at a given pH. acs.org For GpG, the N7 position of the guanine bases is a primary site of protonation. The pKa values associated with the protonation of the two guanine residues are distinct, reflecting the influence of the intramolecular environment on their basicity. acs.org The half-protonated form of GpG, where one of the two guanine moieties is protonated, has been a subject of structural and optical studies to understand the effects of protonation on the molecule's properties. acs.org

The self-association of GpG in solution is also a noteworthy property, which is dependent on the presence and type of cations. acs.org This self-association behavior is linked to the conformational state of the molecule and its ionization properties. Understanding the microscopic ionization properties is therefore essential for a complete picture of the conformational dynamics of GpG in aqueous solution. acs.org

Interactive Data Table: Microscopic Ionization Constants of Guanylyl-(3'->5')-guanosine

Ionization SiteMacroscopic pKaMicroscopic pKa (k1)Microscopic pKa (k2)
First ProtonationpKa1 ≈ 2.8pKa(k1) ≈ 2.5pKa(k2) ≈ 2.5
Second ProtonationpKa2 ≈ 2.2--

Note: The table presents generalized values based on typical findings for GpG. Actual values can vary with experimental conditions.

Methodologies and Analytical Approaches in Guanylyl 3 >5 Guanosine Research

Enzymatic Activity Assays

Enzymatic assays are fundamental to understanding the lifecycle of c-di-GMP, which is tightly controlled by the coordinated actions of diguanylate cyclases (DGCs) and phosphodiesterases (PDEs).

Diguanylate cyclases are enzymes that catalyze the synthesis of c-di-GMP from two molecules of guanosine (B1672433) triphosphate (GTP). nih.govnih.gov Assays designed to measure DGC activity are crucial for characterizing these enzymes and for screening potential inhibitors.

A variety of methods are employed to quantify DGC activity, often involving the incubation of a purified DGC with its substrate, GTP, followed by the detection of the c-di-GMP product. The quantification of c-di-GMP can be achieved through several analytical techniques, including high-performance liquid chromatography (HPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and assays utilizing fluorescent biosensors. nih.govlucernatechnologies.com

A real-time method for monitoring DGC activity utilizes circular dichroism (CD) spectroscopy. This technique is based on the principle that the dimeric form of c-di-GMP, stabilized by manganese ions, exhibits a distinct CD spectrum. By monitoring the change in the CD signal at a specific wavelength (e.g., 282 nm) over time, the rate of c-di-GMP production can be determined continuously. nih.gov

Assay Method Principle Detection Advantages Disadvantages
HPLC Chromatographic separation of c-di-GMP from GTP.UV absorbance.Quantitative, can separate related nucleotides.Not real-time, requires sample processing.
LC-MS/MS Separation by liquid chromatography followed by mass spectrometric detection.Mass-to-charge ratio.Highly sensitive and specific.Requires specialized equipment, not real-time.
Fluorescent Biosensors c-di-GMP-responsive riboswitches or proteins that modulate a fluorescent signal.Fluorescence intensity.Can be used in high-throughput screening and for in vivo measurements. lucernatechnologies.comIndirect measurement, potential for interference.
Circular Dichroism (CD) Spectroscopy Measures the change in absorption of circularly polarized light as c-di-GMP is formed. nih.govCD signal at 282 nm.Real-time, allows for kinetic studies. nih.govRequires a CD spectrophotometer, potential for interference from other chiral molecules. nih.gov

Phosphodiesterases are responsible for the degradation of c-di-GMP, either by hydrolyzing it to the linear dinucleotide 5'-phosphoguanylyl-(3'->5')-guanosine (pGpG) or directly to two molecules of guanosine monophosphate (GMP). nih.gov Assays for PDE activity are vital for understanding the mechanisms that downregulate c-di-GMP signaling and for the discovery of PDE inhibitors.

Several methods have been developed to measure PDE activity. A common approach involves the use of a radiolabeled c-di-GMP substrate, such as [³²P]c-di-GMP. After the enzymatic reaction, the substrate and the hydrolyzed products are separated by thin-layer chromatography (TLC) and quantified by autoradiography. nih.gov

Non-radioactive methods are also widely used. One such method employs a fluorescent analog of c-di-GMP, 2′-O-(N′-methylanthraniloyl)-cyclic diguanylate (MANT-c-di-GMP). The hydrolysis of MANT-c-di-GMP by a PDE leads to a change in fluorescence, which can be monitored to determine the rate of degradation. springernature.comresearchgate.net Additionally, isothermal titration calorimetry (ITC) can be used to measure the heat released during the hydrolysis of c-di-GMP, providing a direct measure of enzyme kinetics. nih.gov Commercially available kits, such as the PDE-Glo™ Phosphodiesterase Assay, offer a luminescent, high-throughput method for measuring PDE activity. promega.compromega.jp

Assay Method Principle Detection Advantages Disadvantages
Radioactive Assay with TLC Separation of [³²P]-labeled c-di-GMP from its hydrolyzed products. nih.govAutoradiography.Highly sensitive. nih.govRequires handling of radioactive materials.
MANT-c-di-GMP Assay Change in fluorescence upon hydrolysis of a fluorescent c-di-GMP analog. springernature.comFluorescence spectroscopy.Non-radioactive, suitable for high-throughput screening. springernature.comThe analog may not perfectly mimic the natural substrate.
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with the hydrolysis of c-di-GMP. nih.govCalorimetry.Provides a complete thermodynamic and kinetic profile of the reaction. nih.govRequires a sensitive microcalorimeter, may have lower throughput.
PDE-Glo™ Assay A coupled-enzyme system where the amount of remaining c-di-GMP is linked to a luminescent signal. promega.jpLuminescence.High-throughput, sensitive, commercially available. promega.comIndirect measurement, potential for assay interference.

The biological effects of c-di-GMP are mediated through its binding to a variety of protein and RNA receptors. rsc.org Therefore, assays that can identify and characterize these interactions are essential for understanding c-di-GMP signaling pathways.

A straightforward method for quantifying the binding of c-di-GMP to a protein is the filter binding assay. This technique utilizes a radiolabeled c-di-GMP, which is incubated with the protein of interest. The mixture is then passed through a nitrocellulose membrane that retains proteins and protein-ligand complexes, while unbound c-di-GMP flows through. The amount of radioactivity retained on the filter is proportional to the extent of binding. bio-protocol.org

Another powerful technique is the pull-down assay, which often employs a biotinylated derivative of c-di-GMP. The biotinylated c-di-GMP is incubated with a cell lysate or a purified protein, and the resulting complexes are captured using streptavidin-coated beads. After washing away non-specific binders, the captured proteins are eluted and identified by techniques such as Western blotting or mass spectrometry. nih.govspringernature.comdocumentsdelivered.comresearchgate.net This method can also be adapted to determine the dissociation constant (KD) of the interaction. nih.govspringernature.comresearchgate.net

More advanced biophysical techniques such as Surface Plasmon Resonance (SPR) and Bacterial Two-Hybrid (BACTH) systems are also used to study c-di-GMP-protein interactions in real-time and in a cellular context, respectively. otterbein.edu

Assay Method Principle Detection Key Findings/Applications
Filter Binding Assay Retention of protein-[³²P]c-di-GMP complexes on a nitrocellulose membrane. bio-protocol.orgScintillation counting.Determination of binding affinity (KD) and specificity. bio-protocol.org
Pull-Down Assay Capture of proteins that bind to biotinylated c-di-GMP using streptavidin beads. nih.govspringernature.comWestern blot, mass spectrometry.Identification of novel c-di-GMP binding proteins and confirmation of interactions. nih.govspringernature.comdocumentsdelivered.com
Surface Plasmon Resonance (SPR) Real-time detection of changes in refractive index upon binding of a protein to immobilized c-di-GMP. otterbein.eduSPR signal (response units).Measurement of association and dissociation rate constants, and binding affinity.
Bacterial Two-Hybrid (BACTH) System In vivo detection of protein-protein interactions that can be modulated by c-di-GMP. otterbein.eduReporter gene expression (e.g., β-galactosidase activity).Identification of protein complexes involved in c-di-GMP signaling pathways.

Spectroscopic and Biophysical Techniques

Spectroscopic and biophysical methods provide detailed information about the structural and dynamic properties of Guanylyl-(3'->5')-guanosine and its interactions with other molecules.

Fourier Transform Infrared (FTIR) spectroscopy is a technique that measures the absorption of infrared radiation by a sample, providing information about its chemical bonds and molecular structure. FTIR can be used to characterize the formation of higher-order aggregates of c-di-GMP. Changes in the vibrational modes of specific functional groups, such as the C=O and N-H groups of the guanine (B1146940) bases, can indicate the formation of intermolecular hydrogen bonds that stabilize these aggregates. researchgate.netmyflorida.com While not as commonly used as NMR for detailed structural elucidation of c-di-GMP, FTIR can provide valuable insights into the secondary structure and assembly of large c-di-GMP complexes. mdpi.com

Technique Information Obtained Key Research Findings
NMR Spectroscopy Three-dimensional structure, conformational dynamics, intermolecular interactions.Elucidation of the self-intercalated dimeric structure of c-di-GMP in solution; characterization of the equilibrium between different conformational states. nih.govcore.ac.uk
FTIR Spectroscopy Secondary structure, hydrogen bonding patterns, aggregate formation.Characterization of the vibrational signatures associated with c-di-GMP aggregation and interaction with other molecules. researchgate.netmyflorida.com

Molecular and Cellular Biology Techniques

Analyzing changes in gene expression provides a global view of the cellular processes regulated by Guanylyl-(3'->5')-guanosine. Variations in the intracellular concentration of c-di-GMP can lead to widespread transcriptional reprogramming, affecting hundreds of genes. nih.gov Techniques such as transcriptome sequencing (RNA-Seq) and microarray analysis have been employed to identify genes whose expression levels are altered in response to changes in c-di-GMP levels.

For instance, studies in Pseudomonas aeruginosa have shown that low intracellular c-di-GMP concentrations lead to the upregulation of 535 genes and downregulation of 432 genes compared to cells with high c-di-GMP levels. nih.gov Notably, genes associated with quorum sensing, particularly the rhl and pqs systems, were expressed at higher levels under low c-di-GMP conditions, leading to increased production of virulence factors like pyocyanin (B1662382) and rhamnolipids. nih.gov Conversely, high c-di-GMP levels are generally associated with the upregulation of genes involved in biofilm formation, such as those for exopolysaccharide production. nih.gov

Quantitative real-time PCR (qRT-PCR) is a widely used technique to validate the results from global transcriptome analyses and to quantify the expression of specific target genes with high sensitivity and accuracy. nih.govnih.govresearchgate.net For example, qRT-PCR has been used to confirm the increased expression of rhlA, pqsB, and pqsC in P. aeruginosa with low c-di-GMP levels. nih.gov

Northern blotting is another method used to detect and quantify specific RNA molecules. This technique has been employed to detect the truncated RNA product resulting from c-di-GMP-induced transcription termination by a riboswitch in Clostridium difficile, providing direct evidence for the riboswitch's "off" function in regulating flagellar gene expression. nih.gov

ConditionOrganismTechniqueKey Genes/Pathways Affected
Low c-di-GMPPseudomonas aeruginosaRNA-Seq, qRT-PCRUpregulation of rhl and pqs quorum-sensing operons. nih.gov
High c-di-GMPPseudomonas aeruginosaRNA-SeqUpregulation of biofilm-related genes (e.g., pel). nih.gov
High c-di-GMPClostridium difficileNorthern BlotInhibition of flgB operon expression via Cd1 riboswitch. nih.gov
High c-di-GMPBacillus thuringiensisTranscriptome analysisDifferential transcription of 4.3% of genes, many involved in novel regulatory pathways. nih.gov

Site-directed mutagenesis is a powerful tool to investigate the structure-function relationships of c-di-GMP receptors, including both proteins and RNA riboswitches. By systematically altering specific nucleotides or amino acid residues, researchers can identify the critical components required for ligand binding and subsequent signal transduction.

In the study of c-di-GMP riboswitches, mutagenesis has been used to probe the binding pocket and define the sequence flexibility of the aptamer. For the class I c-di-GMP riboswitch, mutations at positions G20 and C92, which directly contact the guanine bases of c-di-GMP, were shown to significantly impact binding affinity. nih.gov For example, mutating C92 to any other nucleotide resulted in a 1,500 to 2,000,000-fold loss in affinity. nih.gov Structural analysis of a C92U mutant bound to c-di-GMP revealed how the riboswitch can accommodate this variation by forming a G-U wobble pair with the ligand. nih.gov In vitro transcription assays with mutated riboswitch sequences can further confirm the functional consequences of these changes on gene regulation. nih.govpnas.orgresearchgate.net

Mutagenesis studies have also been crucial for understanding protein-based c-di-GMP signaling. For PilZ domain-containing proteins, conserved motifs such as RxxxR and D/NXSXXG are essential for c-di-GMP binding. nih.gov Site-directed mutagenesis of the arginine residues within the RxxxR motif of the P. aeruginosa protein FlgZ demonstrated their importance for c-di-GMP-dependent control of swarming motility. nih.gov Similarly, for GGDEF domains that contain an allosteric inhibitory I-site, the RxxD motif is critical for feedback inhibition by c-di-GMP. Mutating these residues can abolish this regulation, leading to uncontrolled c-di-GMP synthesis. nih.govnih.govfrontiersin.org

The elucidation of complex c-di-GMP signaling pathways often relies on the use of in vitro and cell-based systems. These approaches allow for the controlled investigation of pathway components and their interactions in a simplified, manipulable environment.

In vitro reconstitution of metabolic pathways involves purifying the necessary enzymes and substrates to study a specific biochemical process in a test tube. asm.orgnih.govbiorxiv.org This has been applied to the c-di-GMP pathway, where the activities of diguanylate cyclases (DGCs) and phosphodiesterases (PDEs) can be assayed by monitoring the conversion of GTP to c-di-GMP and its subsequent degradation. researchgate.netnih.govnih.govresearchgate.net Such systems are invaluable for characterizing the enzymatic kinetics and regulatory properties of these proteins. Furthermore, in vitro transcription termination assays are used to directly assess the function of c-di-GMP riboswitches by measuring the amount of full-length and terminated RNA transcripts produced in the presence of varying ligand concentrations. nih.govnih.govpnas.orgresearchgate.net

Cell-based systems provide a more physiologically relevant context for studying c-di-GMP signaling. Reporter gene assays are a common tool, where a promoter known to be regulated by c-di-GMP is fused to a reporter gene, such as one encoding Green Fluorescent Protein (GFP) or luciferase. researchgate.netthermofisher.comnih.govthermofisher.com The expression of the reporter then serves as a proxy for the intracellular c-di-GMP concentration. For example, the c-di-GMP-responsive cdrA promoter from P. aeruginosa has been fused to gfp to create fluorescent reporters that can gauge cellular c-di-GMP levels. researchgate.net These reporters have been used in screening assays to identify compounds that modulate c-di-GMP signaling. nih.govresearchgate.netnih.govfrontiersin.org Dual-luciferase reporter assays can also be employed, using one luciferase to report on the signaling pathway and another as an internal control for normalization. thermofisher.comnih.gov

While direct autoradiographic visualization of Guanylyl-(3'->5')-guanosine binding in tissues is not a commonly reported technique, the use of radiolabeled ligands is a cornerstone of binding assays, which can be visualized through related methods. Autoradiography, in general, produces an image on X-ray film from the decay emissions of a radioactive substance within a sample, allowing for the localization of the substance. nih.gov This technique is often used to determine the tissue distribution of receptors by incubating tissue sections with a radiolabeled ligand. nih.gov

In the context of guanine nucleotide signaling, [35S]GTPγS, a radiolabeled, non-hydrolyzable GTP analog, has been used in autoradiography to study the distribution and activation of G-protein coupled receptors. nih.gov While not directly visualizing c-di-GMP, this provides a precedent for using radiolabeled nucleotides to map receptor locations.

For c-di-GMP research, radiolabeled c-di-GMP (e.g., 32P- or 33P-labeled) is frequently used in non-visualisation-based binding assays. For example, filter binding assays and gel-shift assays utilize radiolabeled c-di-GMP to quantify its interaction with proteins or RNA riboswitches and to determine binding affinities (Kd). nih.gov In these assays, the amount of radioactivity retained on a filter or shifted in a gel corresponds to the amount of ligand bound to the receptor.

While direct tissue autoradiography for c-di-GMP receptors is not prevalent, likely due to the widespread and dynamic nature of this signaling molecule within single cells rather than distinct tissue regions, modern techniques have focused on visualizing c-di-GMP dynamics within live cells using fluorescence-based biosensors. nih.govnih.govfrontiersin.orgresearchgate.net These fluorescent reporters, often based on FRET (Förster Resonance Energy Transfer), provide high spatial and temporal resolution of c-di-GMP signaling, which is often more informative for understanding its role in cellular processes than the static picture provided by traditional autoradiography. biorxiv.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Guanylyl-(3'→5')-guanosine, and how can purity be verified?

  • Synthesis : Solid-phase phosphoramidite chemistry is commonly used for dinucleotide synthesis, with specific protection/deprotection steps for the 3' and 5' hydroxyl groups. Enzymatic ligation using T4 RNA ligase is an alternative for generating 3'→5' phosphodiester bonds .
  • Purity Verification : High-performance liquid chromatography (HPLC) with UV detection at 260 nm is standard, while mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS with predicted m/z for C₂₉H₃₇N₁₃O₁₈P₂) . Purity ≥99% can be achieved via gradient elution protocols .

Q. Which analytical techniques are most reliable for detecting Guanylyl-(3'→5')-guanosine in complex biological matrices?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Predicted spectra for positive/negative ionization modes (e.g., m/z 766.2 [M+H]⁺) enable sensitive detection in metabolomic studies .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 8.0–8.5 ppm for guanine protons) resolve structural conformations and distinguish isomeric forms .
  • HPLC with UV/Vis Detection : Retention time alignment against synthetic standards in chromatograms (e.g., 280 nm UV trace) is critical .

Q. What are the key challenges in maintaining the stability of Guanylyl-(3'→5')-guanosine during experimental storage?

  • Storage Conditions : Store lyophilized powder at -20°C in anhydrous conditions to prevent hydrolysis of the phosphodiester bond. Aqueous solutions (pH 6–7) are stable for ≤48 hours at 4°C .
  • Degradation Monitoring : Regular HPLC analysis detects breakdown products like guanosine monophosphate (GMP) or free guanine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activity data involving Guanylyl-(3'→5')-guanosine?

  • Methodological Rigor : Standardize buffer conditions (e.g., Mg²⁺ concentration, pH 7.4) and validate enzyme sources (e.g., recombinant vs. native nucleotidyltransferases) .
  • Control Experiments : Include negative controls (e.g., heat-inactivated enzymes) and isotopic tracing (³²P-labeled substrates) to confirm reaction specificity .
  • Meta-Analysis : Cross-reference kinetic parameters (e.g., Kₘ, Vₘₐₓ) across studies, accounting for assay temperature and substrate purity .

Q. What advanced structural characterization methods are employed to study the 3'→5' phosphodiester linkage conformation?

  • 2D NMR Spectroscopy : NOESY and COSY experiments reveal through-space correlations between ribose protons, confirming the anti conformation of guanine bases .
  • X-ray Crystallography : Co-crystallization with RNA-binding proteins (e.g., ribonucleases) resolves bond angles and torsional strain in the phosphodiester backbone .
  • Computational Modeling : Molecular dynamics simulations predict solvent accessibility and hydrogen-bonding patterns in aqueous environments .

Q. How do isotopic labeling strategies improve tracking of Guanylyl-(3'→5')-guanosine in metabolic flux studies?

  • ¹³C/¹⁵N Labeling : Uniformly labeled guanine precursors enable tracing via LC-MS/MS, quantifying incorporation into nucleotide pools .
  • Pulse-Chase Experiments : Time-resolved tracking of ³H-labeled dinucleotides in cell lysates clarifies turnover rates in RNA repair pathways .

Q. What experimental approaches validate the role of Guanylyl-(3'→5')-guanosine in second messenger pathways conflicting with cGMP data?

  • Knockdown/Overexpression Models : siRNA targeting guanylyl cyclase or cGMP-specific phosphodiesterases isolates downstream effects .
  • Competitive Binding Assays : Radiolabeled Guanylyl-(3'→5')-guanosine competes with cGMP for binding to regulatory proteins (e.g., protein kinase G) .
  • Single-Cell Imaging : FRET-based biosensors quantify real-time interactions in live cells, resolving spatial-temporal dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.